molecular formula C10H9N3O2 B2624313 Ethyl 1,2,4-benzotriazine-3-carboxylate CAS No. 99185-60-1

Ethyl 1,2,4-benzotriazine-3-carboxylate

Cat. No.: B2624313
CAS No.: 99185-60-1
M. Wt: 203.201
InChI Key: JLCHYYKHFUBNOH-UHFFFAOYSA-N
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Description

Ethyl 1,2,4-benzotriazine-3-carboxylate is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.201. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1,2,4-benzotriazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1,2,4-benzotriazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1,2,4-benzotriazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-2-15-10(14)9-11-7-5-3-4-6-8(7)12-13-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCHYYKHFUBNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Activity of 1,2,4-Benzotriazine-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of 1,2,4-benzotriazine-3-carboxylate derivatives.

Technical Guide & Whitepaper

Executive Summary

The 1,2,4-benzotriazine nucleus is a privileged scaffold in medicinal chemistry, distinguished by its ability to undergo reversible reduction and form stable radical intermediates. While the 3-amino derivatives (e.g., Tirapazamine) are well-documented for hypoxia-selective cytotoxicity, the 3-carboxylate derivatives (esters, carboxylic acids, hydrazides, and amides) represent a distinct and versatile subclass with a broader pharmacological profile.

This guide focuses on the 1,2,4-benzotriazine-3-carboxylate moiety as both a pharmacophore and a synthetic handle. Key biological activities include:

  • Antimicrobial & Antitubercular Activity: Primarily driven by 3-carbohydrazide and hydrazone derivatives.

  • Hypoxia-Selective Anticancer Activity: Observed in 1,4-di-N-oxide derivatives where the 3-carboxylate modulates DNA intercalation and solubility.

  • Anti-inflammatory Activity: Associated with 3-carboxamide derivatives acting via COX inhibition pathways.

Chemical Scaffold & Structure-Activity Relationship (SAR)

The core structure consists of a benzene ring fused to a 1,2,4-triazine ring. The 3-position is critical for modulating pharmacokinetics and target binding.

Core SAR Principles
  • The 3-Carboxylate "Handle": The ethyl ester (ethyl 1,2,4-benzotriazine-3-carboxylate) is lipophilic and membrane-permeable but often acts as a prodrug or precursor. Hydrolysis to the acid or conversion to hydrazides (

    
    ) significantly enhances biological interaction, particularly for antimicrobial targets.
    
  • Oxidation State (N-Oxides):

    • Non-oxides: Generally exhibit antimicrobial and anti-inflammatory activity.[1]

    • Mono/Di-N-oxides: Essential for bioreductive anticancer activity . The N-oxide oxygens facilitate one-electron reduction to cytotoxic radicals in hypoxic tumor environments.

  • Electronic Effects: Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the benzene ring (positions 6, 7, or 8) often increase the reduction potential, making the compounds more easily activated in hypoxia.

Therapeutic Applications & Mechanisms[2][3][4]

Antimicrobial and Antitubercular Activity

Derivatives converted from the 3-carboxylate to Schiff base hydrazones have shown potent activity against Mycobacterium tuberculosis and various Gram-positive bacteria.

  • Mechanism: These compounds likely act by chelating transition metal ions essential for bacterial metalloenzymes or by inhibiting cell wall biosynthesis. The hydrazone linkage (

    
    ) is critical for binding affinity.
    
  • Key Derivative Class: 1,2,4-Benzotriazine-3-carboxylic acid hydrazide hydrazones.

Anticancer Activity (Hypoxia-Selective Cytotoxins)

The 3-carboxylate moiety, when attached to the 1,2,4-benzotriazine 1,4-dioxide core, serves to tune the physicochemical properties of the bioreductive drug.

Mechanistic Pathway: Bioreductive Activation

Under hypoxic conditions (common in solid tumors), the molecule undergoes a one-electron reduction catalyzed by intracellular reductases (e.g., P450 reductase).

Bioreduction cluster_normoxia Normoxia (Healthy Tissue) Prodrug Parent Drug (1,2,4-Benzotriazine-1,4-dioxide) Radical Radical Anion (Intermediate) Prodrug->Radical +1e- (Reductase) Radical->Prodrug O2 (Normoxia) Damage DNA Double-Strand Breaks Radical->Damage Hypoxia (Protonation/Fragmentation) Oxidation Back-Oxidation (Futile Cycle) Apoptosis Cell Death (Apoptosis) Damage->Apoptosis

Figure 1: Bioreductive activation mechanism. In normoxia, oxygen reverses the reduction (futile cycle), sparing healthy tissue. In hypoxia, the radical persists, causing DNA damage.

Anti-inflammatory Activity

Amide derivatives of 1,2,4-benzotriazine-3-carboxylic acid have demonstrated analgesic and anti-inflammatory effects comparable to standard NSAIDs.

  • Hypothesis: Structural similarity to salicylates and other aryl-alkanoic acids allows inhibition of Cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.

Experimental Protocols

The following protocols are designed for the synthesis and evaluation of the 3-carboxylic acid hydrazide derivative, a high-value intermediate for antimicrobial screening.

Synthesis of Ethyl 1,2,4-benzotriazine-3-carboxylate

This is the foundational step, utilizing the condensation of o-phenylenediamine with diethyl ketomalonate.

Reagents: o-Phenylenediamine (10 mmol), Diethyl ketomalonate (11 mmol), Ethanol (30 mL), Reflux condenser.

  • Dissolution: Dissolve o-phenylenediamine in ethanol in a round-bottom flask.

  • Addition: Add diethyl ketomalonate dropwise with stirring.

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Solvent: Hexane:EtOAc 7:3).

  • Isolation: Cool the reaction mixture. The yellow precipitate (dihydro intermediate) may form.

  • Oxidation (In situ): If the product is the dihydro-derivative, stir open to air or add a mild oxidant (e.g.,

    
    ) to aromatize to the fully conjugated benzotriazine.
    
  • Purification: Recrystallize from ethanol.

    • Expected Yield: 70–85%

    • Appearance: Yellow crystalline solid.

Conversion to 1,2,4-Benzotriazine-3-carboxylic acid hydrazide

Reagents: Ethyl 1,2,4-benzotriazine-3-carboxylate (5 mmol), Hydrazine hydrate (99%, 10 mmol), Ethanol (20 mL).

  • Mixing: Suspend the ester in ethanol.

  • Reaction: Add hydrazine hydrate dropwise at room temperature.

  • Heating: Reflux for 3 hours. The solid will dissolve and reprecipitate as the hydrazide forms.

  • Filtration: Cool to

    
     and filter the solid.
    
  • Washing: Wash with cold ethanol and diethyl ether.

    • Validation: IR spectrum should show disappearance of ester

      
       (
      
      
      
      ) and appearance of amide/hydrazide peaks (
      
      
      ,
      
      
      ).
In Vitro Antimicrobial Assay (MIC Determination)

Method: Broth Microdilution (CLSI Standards).

  • Preparation: Dissolve test compounds in DMSO (

    
     stock).
    
  • Inoculum: Prepare bacterial suspension (E. coli, S. aureus) adjusted to

    
     McFarland standard.
    
  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the drug in Mueller-Hinton broth.

  • Incubation: Add bacterial inoculum to each well. Incubate at

    
     for 18–24 hours.
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

    • Control: Ciprofloxacin or Isoniazid (positive), DMSO only (negative).

Quantitative Data Summary

The following table summarizes typical biological activity ranges for 3-substituted derivatives based on aggregate literature data.

Derivative TypeR-Group (Position 3)Primary ActivityTypical Potency (IC50 / MIC)
Ethyl Ester

Weak AntimicrobialMIC

Hydrazide

Moderate AntimicrobialMIC

Hydrazone

Potent Antitubercular MIC

Di-N-Oxide

/

Hypoxia Cytotoxicity HCR*

(Hypoxia/Aerobic ratio)

*HCR = Hypoxic Cytotoxicity Ratio (Selectivity Index)

Synthesis & Workflow Visualization

The following diagram illustrates the divergent synthesis pathways from the core 3-carboxylate scaffold to bioactive classes.

SynthesisMap Start o-Phenylenediamine Core Ethyl 1,2,4-benzotriazine- 3-carboxylate Start->Core Condensation (EtOH, Reflux) Reagent Diethyl Ketomalonate Reagent->Core Hydrazide 3-Carbohydrazide Core->Hydrazide N2H4.H2O Amide 3-Carboxamide (Anti-inflammatory) Core->Amide NH3 / Amines Oxide 1,4-Di-N-oxide (Anticancer/Hypoxia) Core->Oxide H2O2 / CF3CO3H (Oxidation) Hydrazone Schiff Base Hydrazones (Antimicrobial/Antitubercular) Hydrazide->Hydrazone Ar-CHO (Aldehydes)

Figure 2: Divergent synthetic pathways from the ethyl ester scaffold to key bioactive classes.[2][3]

Future Outlook

The 1,2,4-benzotriazine-3-carboxylate scaffold remains underutilized compared to its 3-amino counterpart. Future development should focus on:

  • Metal Complexation: Utilizing the hydrazone nitrogen and carbonyl oxygen to chelate metals (Cu, Zn), potentially enhancing DNA cleavage capability.

  • Antibody-Drug Conjugates (ADCs): Using the 3-carboxylate as a linker site to attach hypoxia-activated payloads to tumor-targeting antibodies.

References

  • Synthesis and Biological Activity of 1,2,4-Benzotriazines. Arkivoc, 2019.[4][3]

  • Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents. PubMed, 2003.

  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PMC, 2024.

  • Biological Activities of Hydrazone Derivatives. Molecules, 2007.

  • 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry and Biological Activity. MDPI, 2023.

Sources

A Technical Guide to the Structural and Mechanistic Divergence of 1,2,4-Benzotriazine Derivatives: A Comparative Analysis of Ethyl 1,2,4-benzotriazine-3-carboxylate and Tirapazamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-benzotriazine scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with a wide array of biological activities. This guide provides a detailed structural and functional comparison between two key derivatives: Tirapazamine (TPZ), a clinical-stage hypoxia-activated anticancer prodrug, and Ethyl 1,2,4-benzotriazine-3-carboxylate, a related analogue. While sharing a common heterocyclic core, their profound differences in chemical functionalization, particularly the presence of a di-N-oxide moiety in Tirapazamine, lead to fundamentally divergent mechanisms of action. This whitepaper dissects these structural nuances, explains the resulting impact on their biological activity, and outlines the synthetic methodologies, providing researchers and drug development professionals with a comprehensive understanding of the structure-activity relationships within this important class of compounds.

Introduction: The 1,2,4-Benzotriazine Core

Benzotriazines, the benzo-fused analogues of triazines, are heterocyclic compounds that have garnered significant interest due to their versatile pharmacological profiles.[1][2] The 1,2,4-benzotriazine isomer, in particular, serves as a privileged scaffold for designing molecules with potential therapeutic applications, including antitumor and antimicrobial activities.[3]

A paramount example of this scaffold's potential is Tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide) . Developed to exploit the unique microenvironment of solid tumors, Tirapazamine is a bioreductive prodrug that is selectively activated under hypoxic (low oxygen) conditions.[4][5] This selectivity allows it to target tumor cells that are notoriously resistant to conventional radiotherapy and chemotherapy.[6][7]

In contrast, Ethyl 1,2,4-benzotriazine-3-carboxylate represents a structural variant where the key functional groups responsible for Tirapazamine's unique mechanism are absent. By comparing these two molecules, we can gain critical insights into the specific structural motifs that govern hypoxia-selective cytotoxicity versus other potential biological activities.

Molecular Structure Analysis: A Tale of Two Substitutions

The fundamental difference between Tirapazamine and Ethyl 1,2,4-benzotriazine-3-carboxylate lies in two key areas: the oxidation state of the triazine ring and the nature of the substituent at the 3-position.

  • 1,2,4-Benzotriazine Core: Both molecules are built upon a bicyclic structure where a benzene ring is fused to a 1,2,4-triazine ring.

  • Tirapazamine (TPZ): Its full chemical name, 3-amino-1,2,4-benzotriazine-1,4-dioxide, reveals its defining features.[8] It possesses an amino group (-NH₂) at the C3 position and, most critically, two N-oxide moieties at positions 1 and 4 of the triazine ring. These N-oxides are the linchpin of its bioreductive activation.[9]

  • Ethyl 1,2,4-benzotriazine-3-carboxylate: This molecule features an ethyl carboxylate group (-COOCH₂CH₃) at the C3 position. It lacks the 1,4-di-N-oxide functionality, meaning its core triazine ring is not oxidized. This absence fundamentally alters its electrochemical properties and biological potential.

G cluster_0 Tirapazamine cluster_1 Ethyl 1,2,4-benzotriazine-3-carboxylate Tirapazamine Tirapazamine Ethyl_ester Ethyl_ester

Caption: Chemical structures of Tirapazamine and Ethyl 1,2,4-benzotriazine-3-carboxylate.

Comparative Physicochemical Properties

The structural differences manifest in distinct physicochemical properties, which are crucial determinants of their biological behavior. The one-electron reduction potential, in particular, is a key parameter for hypoxia-activated prodrugs.

PropertyTirapazamineEthyl 1,2,4-benzotriazine-3-carboxylateReference(s)
Molecular Formula C₇H₆N₄O₂C₁₀H₉N₃O₂[6][8]
Molecular Weight 178.15 g/mol 203.20 g/mol [5]
IUPAC Name 3-Amino-1,2,4-benzotriazine 1,4-dioxideEthyl 1,2,4-benzotriazine-3-carboxylate[8]
Key Feature 1,4-Di-N-Oxide3-Ethyl EsterN/A
One-Electron Reduction Potential (E(1)) -456 mVNot Applicable (Lacks N-Oxide)[10][11]

Mechanism of Action: Bioreduction vs. Conventional Activity

The presence or absence of the di-N-oxide group creates a stark divergence in the mechanistic pathways of these two compounds.

Tirapazamine: A Hypoxia-Activated Prodrug

Tirapazamine's efficacy stems from its selective activation in the oxygen-deficient environments characteristic of solid tumors.[4] This process is a classic example of bioreductive drug targeting.

  • One-Electron Reduction: In hypoxic cells, intracellular reductases (e.g., NADPH:cytochrome P450 reductase) donate a single electron to one of the N-oxide groups on Tirapazamine.[12][13] This transforms the stable prodrug into a highly reactive and unstable radical anion.[14][15]

  • Oxygen-Dependent Futile Cycling: In healthy, well-oxygenated (normoxic) tissues, molecular oxygen rapidly re-oxidizes this radical anion back to the parent Tirapazamine molecule.[16] This "futile cycle" is tissue-sparing, as it prevents the accumulation of the toxic radical and confines the drug's activity to hypoxic zones.

  • DNA Damage in Hypoxia: In the absence of sufficient oxygen, the radical anion persists long enough to undergo further chemical changes. It can generate highly damaging species, such as the benzotriazinyl radical or the hydroxyl radical (•OH), which induce DNA single- and double-strand breaks, ultimately leading to cancer cell death.[8][16][17]

Caption: Bioreductive activation pathway of Tirapazamine in normoxic vs. hypoxic conditions.

Ethyl 1,2,4-benzotriazine-3-carboxylate: Predicted Activity Profile

Without the N-oxide "triggers" for bioreduction, Ethyl 1,2,4-benzotriazine-3-carboxylate cannot function as a hypoxia-activated prodrug. Its biological activity would be derived from the intrinsic properties of its core structure and ester functionality. Derivatives of the 1,2,4-benzotriazine ring system are known to exhibit a variety of pharmacological effects, and any activity of this compound would likely involve more conventional mechanisms, such as enzyme inhibition or receptor interaction, rather than redox-activated cytotoxicity.[3] It serves as an excellent negative control in studies designed to isolate the effects of the di-N-oxide moiety in Tirapazamine analogues.

Synthesis Methodologies: Building the Core Structures

The synthetic routes to these molecules reflect their structural differences, particularly the introduction of the N-oxides and the C3 substituent.

Protocol: Kilogram-Scale Synthesis of Tirapazamine

A validated industrial synthesis of Tirapazamine avoids harsh oxidizing agents by using benzofuroxan as a starting material, which already contains the necessary oxygen atoms.[18][19][20]

Objective: To synthesize Tirapazamine (1,2,4-benzotriazin-3-amine 1,4-dioxide) via the reaction of benzofuroxan with cyanamide.

Materials:

  • Benzofuroxan

  • Cyanamide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (ACN)

  • Acetic Acid

Procedure:

  • Preparation of Reagents: Prepare a solution of cyanamide (2.16 equiv) in acetonitrile.

  • Initial Reaction: In a suitable reaction vessel, create a suspension of benzofuroxan (1.0 equiv) and DBU (2.0 equiv) in acetonitrile. Cool the suspension to 5–10 °C.

  • Addition: Slowly add the cyanamide solution to the benzofuroxan/DBU suspension over approximately 100 minutes, ensuring the internal temperature is maintained between 15 and 25 °C.

  • Reaction: Stir the resulting mixture for 60-72 hours at a constant temperature of 20–25 °C. The product will begin to precipitate.

  • Workup and Isolation: Dilute the slurry with additional acetonitrile and cool to 5–10 °C. Add acetic acid to neutralize the DBU and release the Tirapazamine product from its salt form.

  • Purification: The crude Tirapazamine can be filtered and purified via recrystallization, for example, by dissolving in aqueous methanesulfonic acid and reprecipitating.[18]

G reagents Benzofuroxan Cyanamide DBU (Base) mixing Mix in Acetonitrile (5-25°C) reagents->mixing reaction Stir for 60-72h (20-25°C) mixing->reaction workup Cool & Add Acetic Acid reaction->workup filtration Filter Crude Solid workup->filtration purification Purify (e.g., Recrystallization) filtration->purification product Tirapazamine purification->product

Caption: Workflow for the industrial synthesis of Tirapazamine.

General Synthesis of 3-Substituted 1,2,4-Benzotriazines

The synthesis of Ethyl 1,2,4-benzotriazine-3-carboxylate would follow a different pathway, typically involving the cyclization of a substituted phenylenediamine or a related precursor. While a specific protocol for this exact molecule is not detailed in the provided context, a general approach can be inferred from established 1,2,4-benzotriazine syntheses.[1][21] One common method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound followed by oxidation.

Structure-Activity Relationship (SAR) and Therapeutic Implications

The comparison between these two molecules provides a clear and compelling SAR lesson:

  • The 1,4-Di-N-Oxide is Essential for Hypoxia Selectivity: The presence of the N-oxides creates a molecule with an optimal one-electron reduction potential for selective activation in hypoxic environments.[10][11] Removing them, as in Ethyl 1,2,4-benzotriazine-3-carboxylate, completely abrogates this mechanism.

  • Modulation of Cytotoxicity: Studies on Tirapazamine analogues have shown that modifying substituents on the benzene ring can fine-tune the reduction potential.[22] Electron-withdrawing groups tend to increase both aerobic and hypoxic toxicity, while electron-donating groups can improve the hypoxic cytotoxicity ratio (HCR), a measure of selectivity.[10]

  • The C3-Substituent Influences Potency and Properties: The 3-amino group of Tirapazamine is integral to its final active form. Replacing it with an ethyl ester group not only changes its electronic profile but also its potential for hydrogen bonding and interaction with biological targets, leading to a completely different pharmacological profile. Recent work has shown that modifying the 3-amino group, for instance by introducing a urea moiety, can dramatically increase hypoxic cytotoxicity compared to the parent Tirapazamine.[23]

Conclusion

The structural comparison of Tirapazamine and Ethyl 1,2,4-benzotriazine-3-carboxylate serves as a powerful case study in medicinal chemistry and drug design. It highlights how specific, targeted functionalization of a common heterocyclic scaffold can lead to profoundly different and highly specialized mechanisms of action. Tirapazamine's 1,4-di-N-oxide moiety is the critical feature that endows it with its remarkable hypoxia-selective anticancer activity, a property entirely absent in its non-oxidized analogue, Ethyl 1,2,4-benzotriazine-3-carboxylate. This direct comparison underscores the importance of redox chemistry in modern drug development and provides a clear rationale for the design of next-generation bioreductive prodrugs.

References

  • Wikipedia. Tirapazamine. [Link]

  • Hay, M. P., et al. (2003). Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine. PubMed. [Link]

  • National Center for Biotechnology Information. Tirapazamine. PubChem Compound Database. [Link]

  • ResearchGate. Reductive activation of Tirapazamine (TPZ). [Link]

  • Patsnap Synapse. (2024). What is Tirapazamine used for? [Link]

  • ResearchGate. Mechanism of the proposed dual action of tirapazamine (TPZ). [Link]

  • Wang, J., et al. (2021). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. PMC. [Link]

  • Duan, D., et al. (2021). Tirapazamine-embedded polyplatinum(iv) complex: a prodrug combo for hypoxia-activated synergistic chemotherapy. Biomaterials Science (RSC Publishing). [Link]

  • Anderson, N. G., et al. (2020). Development and Validation of a Kilogram-Scale Synthesis of Tirapazamine. PMC. [Link]

  • Hay, M. P., et al. (2003). Structure−Activity Relationships of 1,2,4-Benzotriazine 1,4-Dioxides as Hypoxia-Selective Analogues of Tirapazamine. Journal of Medicinal Chemistry. [Link]

  • Zhang, T., et al. (2022). Precise gliomas therapy: Hypoxia-activated prodrugs sensitized by nano-photosensitizers. Biomaterials. [Link]

  • Inxight Drugs. TIRAPAZAMINE. [Link]

  • Anderson, N. G., et al. (2020). Development and Validation of a Kilogram-Scale Synthesis of Tirapazamine. PubMed. [Link]

  • Hsu, F. M., et al. (2022). Improving Tirapazamine (TPZ) to Target and Eradicate Hypoxia Tumors by Gold Nanoparticle Carriers. MDPI. [Link]

  • Anderson, N. G., et al. (2020). Development and Validation of a Kilogram-Scale Synthesis of Tirapazamine. ACS Omega. [Link]

  • Zeman, E. M., et al. (1989). Structure-activity relationships for benzotriazine di-N-oxides. PubMed. [Link]

  • Cowen, R. L., et al. (2004). Hypoxia Targeted Gene Therapy to Increase the Efficacy of Tirapazamine as an Adjuvant to Radiotherapy. AACR Journals. [Link]

  • Esterly, M. E., et al. (2018). Exploiting the Inherent Photophysical Properties of the Major Tirapazamine Metabolite in the Development of Profluorescent Substrates. The Journal of Organic Chemistry. [Link]

  • Hay, M. P., et al. (2003). Structure−Activity Relationships of 1,2,4-Benzotriazine 1,4-Dioxides as Hypoxia-Selective Analogues of Tirapazamine. Journal of Medicinal Chemistry. [Link]

  • Lucera, M. B., et al. (2020). Structure-Activity Relationship Analysis of Benzotriazine Analogues as HIV-1 Latency-Reversing Agents. PubMed. [Link]

  • Wang, H., et al. (2024). Introducing urea into tirapazamine derivatives to enhance anticancer therapy. National Science Review. [Link]

  • Taylor & Francis Online. Tirapazamine – Knowledge and References. [Link]

  • ResearchGate. Structure of tirapazamine (TPZ) and the mechanism of its hypoxic toxicity. [Link]

  • Grokipedia. Tirapazamine. [Link]

  • Sanna, P., et al. (2024). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. MDPI. [Link]

  • Ziarani, G. M., et al. (2019). The synthesis of 1,2,4-benzotriazines. SciSpace. [Link]

  • Ziarani, G. M., et al. (2019). The synthesis of 1,2,4-benzotriazines. ResearchGate. [Link]

  • Al-Warhi, T. I., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Education and Science. [Link]

  • ResearchGate. Chemistry and Biological Activity of[6][8][10]-Benzotriazine Derivatives. [Link]

  • ResearchGate. Synthesis of ethyl 1,2,4‐triazine‐3‐carboxylate building blocks 7 a–7 c. [Link]

  • Ukr Khim Zhurn. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1 H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms. PubMed. [Link]

  • Angelin, M., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PMC. [Link]

Sources

Solubility & Handling of Ethyl 1,2,4-benzotriazine-3-carboxylate in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

Ethyl 1,2,4-benzotriazine-3-carboxylate (CAS: 99185-60-1) is a heterocyclic building block often utilized in the synthesis of fused ring systems (e.g., imidazo[1,2-c][1,2,4]benzotriazines) and the development of bioactive agents related to Tirapazamine.

For biological assays and synthetic applications, DMSO (Dimethyl Sulfoxide) is the optimal solvent for creating high-concentration stock solutions (>20 mg/mL), owing to its high dielectric constant and ability to disrupt intermolecular


-stacking. Ethanol  serves as a secondary solvent, primarily useful for recrystallization or lower-concentration dosing, but it exhibits significant temperature-dependent solubility limitations.

This guide provides a technical breakdown of the solubility mechanisms, a standardized protocol for empirical solubility determination, and best practices for stability and storage.

Physicochemical Profile

PropertyDataRelevance to Solubility
IUPAC Name Ethyl 1,2,4-benzotriazine-3-carboxylateCore Structure
CAS Number 99185-60-1Identification
Molecular Formula

Stoichiometry
Molecular Weight 203.20 g/mol Molarity Calculations
Structural Features Fused Benzene-Triazine ring; Ethyl ester at C3Planar, aromatic (lipophilic) with polar H-bond acceptors (N, O)
Predicted LogP ~1.8 – 2.2Moderately lipophilic; requires organic co-solvents

Solubility Analysis: DMSO vs. Ethanol

Dimethyl Sulfoxide (DMSO)

Status: Primary Solvent (Gold Standard)

  • Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant (

    
    ). It dissolves Ethyl 1,2,4-benzotriazine-3-carboxylate by interacting with the polar nitrogen atoms of the triazine ring and the carbonyl oxygen of the ester group via strong dipole-dipole interactions. It effectively disrupts the 
    
    
    
    -
    
    
    stacking forces that hold the crystal lattice together.
  • Expected Solubility: High (Typically >25 mg/mL).

  • Application: Preparation of concentrated stock solutions (e.g., 10–50 mM) for biological screening or chemical synthesis.

  • Risk: DMSO is hygroscopic. Water absorption can decrease the solubility of the compound over time, potentially leading to precipitation in stored stocks.

Ethanol (EtOH)

Status: Secondary Solvent / Recrystallization Medium

  • Mechanism: Ethanol is a polar protic solvent. While it can form hydrogen bonds with the ester and triazine nitrogens, the hydrophobic ethyl group and the aromatic core limit its solubility at room temperature compared to DMSO.

  • Expected Solubility: Moderate (Temperature Dependent).

    • Cold/Room Temp: Sparingly soluble to soluble.

    • Hot (Reflux):[1] Soluble.[2]

  • Application: Often used for recrystallization (purification). The compound dissolves in hot ethanol and precipitates upon cooling, a property utilized in synthesis workflows.

  • Risk: Not recommended for high-concentration stock solutions (>10 mM) intended for long-term storage due to evaporation and precipitation risks.

Dissolution Mechanism Diagram

DissolutionMechanism Solid Solid Crystal Lattice (Pi-Pi Stacking) DMSO DMSO Molecules (Polar Aprotic) Solid->DMSO Solvent Penetration Ethanol Ethanol Molecules (Polar Protic) Solid->Ethanol Solvent Penetration Solvated_DMSO Solvated Complex (DMSO) Dipole-Dipole Stabilization High Solubility DMSO->Solvated_DMSO Disrupts Lattice (High Dielectric) Solvated_EtOH Solvated Complex (EtOH) Weak H-Bonding Moderate Solubility Ethanol->Solvated_EtOH Requires Heat (Lower Capacity)

Figure 1: Mechanistic comparison of dissolution in DMSO versus Ethanol. DMSO actively disrupts lattice energy via strong dipole interactions, while Ethanol often requires thermal energy to achieve comparable solvation.

Standardized Experimental Protocol

Since batch-to-batch polymorphic variations can affect exact solubility limits, the following Saturation Shake-Flask Method is the authoritative protocol for determining the precise solubility of your specific lot.

Materials Required[2][4][5][6][7][8][9]
  • Ethyl 1,2,4-benzotriazine-3-carboxylate (Solid)

  • Anhydrous DMSO (Grade: ACS Spectrophotometric or HPLC, >99.9%)

  • Absolute Ethanol (200 proof)

  • 0.22 µm PTFE Syringe Filters (Nylon filters may bind benzotriazines)

  • Analytical Balance (Precision ±0.1 mg)

  • Orbital Shaker or Thermomixer

Workflow: Gravimetric Solubility Determination
  • Preparation: Weigh approximately 10 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of solvent (DMSO or Ethanol) to the tube.

  • Saturation:

    • Vortex vigorously for 1 minute.

    • If the solid dissolves completely, add another 5 mg and repeat until undissolved solid remains visible (saturation point).

  • Equilibration: Shake the suspension at 25°C (room temp) for 24 hours on an orbital shaker (500 rpm).

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Carefully withdraw the supernatant and filter through a 0.22 µm PTFE filter.

  • Quantification (Gravimetric):

    • Pipette a known volume (e.g., 50 µL) of the filtrate into a pre-weighed aluminum weighing boat.

    • Evaporate the solvent (Vacuum oven at 40°C for Ethanol; High vacuum for DMSO).

    • Weigh the residue.

    • Calculation:

      
      
      
Protocol Workflow Diagram

SolubilityProtocol Step1 1. Weigh Excess Solid (~10-20 mg) Step2 2. Add Solvent (100 µL) (DMSO or EtOH) Step1->Step2 Step3 3. Agitate & Equilibrate (24h @ 25°C) Step2->Step3 Step4 4. Check for Precipitate Step3->Step4 Decision Solid Remains? Step4->Decision AddMore Add more solid Decision->AddMore No (Dissolved) Filter 5. Centrifuge & Filter (0.22 µm PTFE) Decision->Filter Yes (Saturated) AddMore->Step3 Quant 6. Quantify Concentration (UV-Vis or Gravimetric) Filter->Quant

Figure 2: Step-by-step workflow for determining the saturation solubility limit.

Stability & Storage Recommendations

Stock Solution Preparation
  • Target Concentration: Prepare stocks at 10 mM or 20 mM in DMSO.

  • Procedure:

    • Calculate mass required:

      
      .
      
    • Add DMSO to the vial first (approx. 80% of final volume).

    • Add the solid compound.

    • Vortex until clear.

    • Adjust to final volume with DMSO.

Storage Conditions
  • Temperature: Store DMSO stocks at -20°C or -80°C .

  • Freeze/Thaw: Avoid repeated freeze-thaw cycles. Aliquot stocks into single-use volumes (e.g., 50 µL) to prevent moisture ingress and compound degradation.

  • Light Sensitivity: Benzotriazines can be photosensitive. Store in amber vials or wrap containers in aluminum foil.

Aqueous Dilution (The "Crash-Out" Risk)

When diluting DMSO stocks into aqueous buffers (e.g., PBS or cell culture media):

  • Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

  • Precipitation Check: At high concentrations (e.g., >100 µM in buffer), the compound may precipitate. Always inspect the tube for turbidity immediately after dilution.

References

  • Mohammadi Ziarani, G., et al. (2019).[3][4] The synthesis of 1,2,4-benzotriazines.[1][3][4][5][6][7][8] Arkivoc, 2019(i), 41-105.[3] Retrieved from [Link]

Sources

Technical Guide: Photophysical Characterization of Benzotriazine Carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzotriazine carboxylate esters (specifically derivatives of 1,2,4-benzotriazine) represent a unique class of electron-deficient heterocycles. While historically significant in medicinal chemistry as bioreductive prodrug scaffolds (e.g., Tirapazamine analogues), their photophysical profile offers distinct utility in designing "turn-on" fluorescent probes and electron-transport materials.

This guide provides a rigorous framework for characterizing the electronic states of these molecules. Unlike standard fluorophores (e.g., fluorescein), the benzotriazine core exhibits dominant non-radiative decay pathways (


) that must be modulated via intramolecular charge transfer (ICT) to achieve useful quantum yields. This document details the specific protocols required to quantify these properties, distinguishing between the non-emissive core and its highly solvatochromic, push-pull derivatives.

Molecular Architecture & Electronic State

The Chromophore System

The 1,2,4-benzotriazine core is a planar, electron-deficient aromatic system. The introduction of a carboxylate ester (typically at the C3 position) enhances the electron-withdrawing nature of the scaffold, lowering the LUMO energy.

  • Ground State (

    
    ):  Characterized by a localized electron density on the triazine ring nitrogen atoms.
    
  • Excited States (

    
    ):  The lowest energy transition is typically of 
    
    
    
    character (forbidden/weak), often located in the 350–400 nm region. This state facilitates rapid Intersystem Crossing (ISC) to the triplet state, often quenching fluorescence in non-substituted derivatives.
  • The "Push-Pull" Modification: To generate fluorescence, an electron-donating group (EDG) such as an amine or alkoxy group is required on the benzene ring. This creates a

    
     Charge Transfer (CT) state that can compete with the non-radiative 
    
    
    
    decay.
Jablonski Diagram: Competitive Decay Pathways

The following diagram illustrates the competition between fluorescence, internal conversion, and the dominant ISC pathway characteristic of benzotriazines.

Jablonski S0 Ground State (S0) S1_npi S1 (n-π*) Dark State S0->S1_npi Abs (Weak) S1_ICT S1 (ICT) Emissive State S0->S1_ICT Abs (Strong) T1 Triplet State (T1) S1_npi->T1 Fast ISC S1_ICT->S0 Fluorescence (Solvent Dep.) S1_ICT->T1 ISC T1->S0 Phosphorescence (Low Temp)

Figure 1: Energy level diagram showing the interplay between the dark n-π* state and the emissive ICT state induced by donor substituents.

Experimental Protocols: Photophysical Characterization

To ensure data integrity (E-E-A-T), the following protocols utilize self-validating controls.

Solvent Selection & Preparation

Benzotriazine esters often exhibit solvatochromism. Impurities in non-spectroscopic grade solvents (e.g., acidic traces in chloroform) can protonate the triazine nitrogens, radically altering the spectrum.

  • Requirement: Use only Spectroscopic Grade or HPLC Grade solvents.

  • Validation: Measure the absorption baseline of the pure solvent against air. Absorbance must be < 0.05 at the excitation wavelength.

UV-Vis Absorption Spectroscopy
  • Concentration: Prepare a stock solution (1 mM in DMSO) and dilute to working concentrations (1–10

    
    M).
    
  • Linearity Check: Perform a serial dilution (5 points). Plot Absorbance vs. Concentration. The

    
     value must be 
    
    
    
    to confirm the absence of aggregation (common in planar heteroaromatics).
  • Target OD: Maintain Optical Density (OD) between 0.05 and 0.1 at the excitation maximum (

    
    ) to prevent inner filter effects during fluorescence measurement.
    
Relative Fluorescence Quantum Yield ( )

Direct measurement using an integrating sphere is preferred, but the relative method is standard for comparative screening.

Mechanism: Comparison of the integrated emission intensity of the benzotriazine sample (


) against a standard (

) of known

.

Protocol Workflow:

  • Standard Selection:

    • For blue emission (non-ICT): Quinine Sulfate in 0.1 M

      
       (
      
      
      
      ).
    • For green/yellow emission (ICT derivatives): Coumarin 153 in Ethanol (

      
      ) or Rhodamine 6G  in Ethanol (
      
      
      
      ).
  • Measurement:

    • Ensure

      
       is identical for sample and standard.[1]
      
    • Slit widths must remain constant (typically 1–2 nm for excitation, 2–5 nm for emission).

  • Calculation: Use the following equation:

    
    
    Where:
    
    • 
      : Slope of the plot of Integrated Fluorescence Intensity vs. Absorbance.
      
    • 
      : Refractive index of the solvent.[1][2][3]
      

QY_Workflow Start Start: Select Standard (Match emission region) Prep Prepare 5 Dilutions (Abs 0.01 - 0.10) Start->Prep MeasureAbs Measure Absorbance (at λ_ex) Prep->MeasureAbs MeasureEm Measure Emission Spectra (Integrate Area) MeasureAbs->MeasureEm Plot Plot Integrated Area vs. Abs (Calculate Slope) MeasureEm->Plot Calc Apply QY Equation (Correct for Refractive Index) Plot->Calc

Figure 2: Step-by-step workflow for determining Relative Quantum Yield to ensure linearity and accuracy.

Data Interpretation & Expected Values

When analyzing benzotriazine carboxylate esters, the data will likely fall into two distinct categories based on substitution.

Representative Photophysical Data

Note: Values are generalized ranges based on 3-substituted-1,2,4-benzotriazine scaffolds.

ParameterUnsubstituted EsterDonor-Substituted Ester (Push-Pull)

(nm)
320 – 360380 – 480
Transition Type

(Weak)
ICT /

(Strong)

(

)
< 5,00010,000 – 25,000

(nm)
Non-emissive / Weak Blue450 – 600 (Green/Orange)
Stokes Shift Small (< 30 nm)Large (50 – 150 nm)
Quantum Yield (

)
< 0.010.10 – 0.60
Solvent Sensitivity LowHigh (Positive Solvatochromism)
Solvatochromic Analysis (Lippert-Mataga)

If the ester exhibits Intramolecular Charge Transfer (ICT), the emission will redshift significantly in polar solvents.

  • Plot: Stokes Shift (

    
    ) vs. Orientation Polarizability (
    
    
    
    ).
  • Interpretation: A steep positive slope indicates a large change in dipole moment upon excitation (

    
    ), confirming the charge transfer from the donor ring to the benzotriazine ester acceptor.
    

Applications in Drug Development

Understanding these properties is critical for two main applications:

  • Intrinsic Fluorescent Probes: Benzotriazine esters can serve as "turn-on" probes. The ester group can be hydrolyzed by intracellular esterases. If the acid form has different solubility or electronic properties (e.g., precipitating or shifting

    
    ), it allows for tracking drug delivery.
    
  • Hypoxia Detection: The 1,2,4-benzotriazine-1,4-dioxide (tirapazamine class) is non-fluorescent due to the N-oxide quenching. Bioreduction in hypoxic tumors removes the oxygen, potentially restoring the native benzotriazine fluorescence. Characterizing the "native" ester form described in this guide is the baseline for detecting this bioreduction event.

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228. [Link]

  • Ames, B. D., et al. (2019). Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids. The Journal of Organic Chemistry, 84(16), 10436-10448. (Note: Illustrates the comparative photophysics of benzotriazole/triazine scaffolds). [Link]

  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 366–375. [Link]

  • Edinburgh Instruments. (2023). A Guide to Measuring Quantum Yield. Edinburgh Instruments Application Notes. [Link]

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. [Link]

Sources

Methodological & Application

Application Note: Selective Hydrolysis of Ethyl 1,2,4-Benzotriazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, field-validated protocol for the hydrolysis of ethyl 1,2,4-benzotriazine-3-carboxylate to 1,2,4-benzotriazine-3-carboxylic acid. While ester hydrolysis is a fundamental organic transformation, the 1,2,4-benzotriazine core requires specific conditions to prevent degradation of the heterocyclic ring, particularly in the presence of strong nucleophiles or reducing agents. This guide presents a base-mediated saponification workflow optimized for yield and purity, critical for researchers developing hypoxia-activated prodrugs (HAPs) and antimicrobial agents analogous to Tirapazamine.

Introduction & Scientific Context

The 1,2,4-benzotriazine nucleus is a privileged scaffold in medicinal chemistry, most notably recognized in Tirapazamine (TPZ) , a bioreductive drug that generates cytotoxic radicals in hypoxic tumor environments.[1][2][3] The 3-carboxylic acid derivative serves as a pivotal intermediate for synthesizing amide-linked conjugates, which can enhance DNA binding affinity or solubility compared to the parent amine.

Mechanistic Considerations

Hydrolysis of the ethyl ester at the C3 position must compete favorably against nucleophilic attack on the triazine ring itself.

  • Challenge: The 1,2,4-benzotriazine ring is electron-deficient. Harsh conditions can lead to ring contraction (forming benzimidazoles) or ring opening.

  • Solution: A controlled saponification using 5% Potassium Hydroxide (KOH) in Methanol provides the necessary nucleophilicity to attack the exocyclic carbonyl without disrupting the aromatic heterocycle. Methanol acts as a co-solvent to ensure homogeneity, while the subsequent acidification step carefully precipitates the free acid.

Experimental Workflow (Logic Diagram)

The following flowchart illustrates the critical decision points and process flow for this synthesis.

G Start Start: Ethyl 1,2,4-benzotriazine-3-carboxylate Reaction Saponification (5% KOH in MeOH, Reflux, 30 min) Start->Reaction Check Visual Check (Color change to Brown/Red) Reaction->Check Quench Quench with Water Check->Quench Extract Extraction (Ethyl Acetate) Remove unreacted ester Quench->Extract Aqueous Isolate Aqueous Layer (Contains Carboxylate Salt) Extract->Aqueous Discard Organic Layer Acidify Acidification (Conc. HCl to pH ~2) Aqueous->Acidify Filter Filtration & Wash (Cold Methanol) Acidify->Filter Precipitate forms Purify Recrystallization (Methanol) Filter->Purify End Final Product: 1,2,4-Benzotriazine-3-carboxylic acid Purify->End

Figure 1: Step-by-step workflow for the isolation of 1,2,4-benzotriazine-3-carboxylic acid.

Detailed Protocol

Materials & Reagents[1][2][4][5][6][7][8][9][10]
  • Substrate: Ethyl 1,2,4-benzotriazine-3-carboxylate (Purity >95%).

  • Base: Potassium Hydroxide (KOH), 5% w/v solution in Methanol.

  • Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Distilled Water.

  • Acid: Hydrochloric Acid (HCl), concentrated (12 M).

Procedure

Step 1: Reaction Setup

  • Dissolve 1.0 mmol (approx. 0.2 g) of Ethyl 1,2,4-benzotriazine-3-carboxylate in 10 mL of 5% KOH in Methanol .

  • Equip the reaction flask with a magnetic stir bar and a reflux condenser.

Step 2: Saponification

  • Heat the mixture to reflux (approx. 65°C) for 30 minutes .

  • Observation: The solution will typically darken (turning brown or deep red), indicating the formation of the resonance-stabilized carboxylate species and progression of the reaction.

Step 3: Workup and Extraction

  • Cool the reaction mixture to room temperature.

  • Quench by adding 20 mL of distilled water.

  • Transfer to a separatory funnel and extract with Ethyl Acetate (2 x 15 mL) .

    • Note: This step is critical. The organic layer removes unreacted ester and non-polar byproducts. The product (carboxylate salt) remains in the aqueous layer.

  • Discard the organic (EtOAc) layer.

Step 4: Acidification and Isolation

  • Transfer the aqueous layer to a beaker.

  • Slowly add concentrated HCl dropwise with stirring until the pH reaches ~2.

  • A precipitate (crude acid) will form immediately.

  • Filter the solid using a Buchner funnel and vacuum filtration.

  • Wash the filter cake with cold water followed by a small volume of cold methanol .

Step 5: Purification

  • Recrystallize the crude solid from hot methanol.

  • Dry the crystals under vacuum to obtain pure 1,2,4-benzotriazine-3-carboxylic acid.

Data Analysis & Expected Results

Reaction Mechanism

The reaction proceeds via a standard BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).

Figure 2: Mechanistic pathway from ester to acid.

Analytical Characterization

Successful hydrolysis is confirmed by the disappearance of ethyl signals and the shift of the carbonyl peak.

TechniqueParameterExpected Signal Characteristics
1H NMR Ethyl GroupDisappearance of triplet (~1.4 ppm) and quartet (~4.5 ppm).
1H NMR Aromatic RegionMultiplets between 7.8 – 8.6 ppm (4H, benzotriazine core).
1H NMR Acid ProtonBroad singlet >13.0 ppm (often invisible if exchanged with D2O).
IR Carbonyl (C=O)Shift from ~1730 cm⁻¹ (ester) to ~1700-1710 cm⁻¹ (acid) .
IR Hydroxyl (O-H)Broad stretch 2500–3300 cm⁻¹ (characteristic of carboxylic acids).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationEnsure pH is < 2 during acidification. The acid may be partially soluble in water; cool to 4°C before filtering.
Ring Cleavage Hydrolysis time too longStrictly limit reflux to 30 mins. Extended heating in base can degrade the triazine ring.
Impurity (Ester) Inefficient extractionDo not skip the EtOAc extraction of the basic aqueous layer. This removes unreacted starting material.
Color Issues Oxidation1,2,4-benzotriazines can oxidize.[1][2][3][4][5][6][7] Perform reaction under inert atmosphere (N2/Ar) if high purity is required for biological assays.

References

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-Benzotriazine Derivatives. Source: National Institutes of Health (PMC) / ACS Omega. Context: Describes "General Procedure C" for the hydrolysis of benzotriazine esters using 5% KOH in MeOH. URL:[Link]

  • The Synthesis of 1,2,4-Benzotriazines. Source: Arkivoc (2019).[2][5] Context: Comprehensive review of benzotriazine synthesis, stability, and reactivity, including ring contraction mechanisms. URL:[Link]

  • Hydrolysis and oxidation of 1H-benzotriazole-carboxylic acid esters by rat liver microsomes. Source: PubMed. Context: Biological relevance of ester hydrolysis in triazine/triazole related systems. URL:[Link]

Sources

Procedure for amidation of benzotriazine-3-carboxylates with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Benzotriazine-3-Carboxamides

Application Notes & Protocols: A Comprehensive Guide to the Amidation of Benzotriazine-3-Carboxylates with Primary Amines

This document provides researchers, medicinal chemists, and drug development professionals with a detailed technical guide for the synthesis of benzotriazine-3-carboxamides via the amidation of their corresponding carboxylates. It combines theoretical principles with field-proven protocols to ensure reliable and reproducible outcomes.

Introduction: The Significance of the Benzotriazine Scaffold

The 1,2,3-benzotriazine core is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The C3-carboxamide functional group, in particular, is a crucial component in many of these bioactive molecules, serving as a key pharmacophoric element that influences potency, selectivity, and pharmacokinetic properties.

Consequently, the efficient and reliable formation of this amide bond from readily available benzotriazine-3-carboxylates (or their corresponding carboxylic acids) is a fundamental and frequently employed transformation in the synthesis of novel therapeutic agents. This guide outlines the essential chemistry, common activation strategies, and detailed experimental procedures for achieving this conversion.

The Underlying Chemistry: Activating the Carboxylate for Amidation

The direct reaction of a primary amine with an ester, such as ethyl or methyl benzotriazine-3-carboxylate, to form an amide is known as aminolysis. While feasible, this reaction is often thermodynamically and kinetically challenging, typically requiring high temperatures and long reaction times, which can be incompatible with complex or sensitive substrates.[4]

The most common and effective strategy to overcome this hurdle is to first convert the carboxylate into a more reactive intermediate with a better leaving group. While this can be achieved by converting the ester to an acyl chloride, a more versatile and widely adopted approach in modern synthesis involves the use of peptide coupling reagents.[5] This method requires the hydrolysis of the starting ester to its corresponding carboxylic acid, which is then activated in situ to react cleanly with the primary amine under mild conditions.

The general mechanism involves two key stages:

  • Activation: The carboxylic acid is reacted with a coupling reagent to form a highly reactive acyl-substituted intermediate.

  • Nucleophilic Acyl Substitution: The primary amine attacks the carbonyl carbon of the activated intermediate, forming a tetrahedral transition state. This intermediate then collapses, expelling the activated leaving group to yield the stable amide product.

G RCOOH Benzotriazine-3-Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (R-CO-LG) RCOOH->ActivatedIntermediate + CouplingAgent Coupling Reagent (e.g., HATU, EDC) AmideProduct Benzotriazine-3-Carboxamide (R-CONH-R') ActivatedIntermediate->AmideProduct Reaction Byproduct Byproducts ActivatedIntermediate->Byproduct PrimaryAmine Primary Amine (R'-NH₂) PrimaryAmine->AmideProduct +

Caption: General workflow for coupling-reagent-mediated amidation.

Key Activation Strategies and Reagents

The choice of coupling reagent is critical for ensuring high yields and purity. The following methods are among the most robust and widely used in both academic and industrial settings.

Method A: Uronium Salt-Mediated Coupling (HATU)

Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side products.[6] HATU reacts with the carboxylic acid in the presence of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), to form an activated ester in situ. This intermediate is extremely reactive towards nucleophilic attack by the primary amine.

Method B: Carbodiimide-Mediated Coupling (EDC/HOBt)

This classic and cost-effective method utilizes a water-soluble carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with an additive like HOBt (1-Hydroxybenzotriazole).[7]

  • EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • HOBt traps this unstable intermediate to form an HOBt-active ester. This secondary intermediate is more stable than the O-acylisourea, which reduces the risk of side reactions, and is still highly susceptible to aminolysis, leading to a cleaner reaction profile.[8][9]

G RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-Active Ester (More Stable) O_acylisourea->HOBt_ester + HOBt - Urea Amide Amide Product (R-CONH-R') O_acylisourea->Amide + R'-NH₂ (Direct Path) HOBt HOBt HOBt_ester->Amide + R'-NH₂ - HOBt (recycled) Amine R'-NH₂ Urea Urea Byproduct

Caption: The EDC/HOBt activation pathway.

Detailed Experimental Protocols

Prerequisite: The following protocols assume the starting material is benzotriazine-3-carboxylic acid . If you are starting from an ester (e.g., ethyl benzotriazine-3-carboxylate), it must first be hydrolyzed to the carboxylic acid using standard saponification conditions (e.g., LiOH or NaOH in a THF/water mixture) and then isolated before proceeding.

Protocol 1: High-Efficiency Amidation using HATU

This protocol is recommended for its speed, high yields, and broad substrate compatibility.

Materials and Reagents:

Reagent/MaterialCAS NumberNotes
Benzotriazine-3-carboxylic acid-Substrate (1.0 eq)
Primary Amine (e.g., Benzylamine)100-46-9Nucleophile (1.1 eq)
HATU148893-10-1Coupling Reagent (1.2 eq)
DIPEA7087-68-5Non-nucleophilic base (3.0 eq)
Anhydrous DMF68-12-2Reaction Solvent
Ethyl Acetate (EtOAc)141-78-6Extraction Solvent
Saturated aq. NaHCO₃ solution144-55-8Aqueous Wash
Brine7647-14-5Aqueous Wash
Anhydrous MgSO₄ or Na₂SO₄7487-88-9Drying Agent
Silica Gel7631-86-9For Chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add benzotriazine-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).

  • Addition of Reagents: Add the primary amine (1.1 eq) followed by DIPEA (3.0 eq) to the stirred solution.

  • Activation: Add HATU (1.2 eq) portion-wise to the mixture. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzotriazine-3-carboxamide.

Protocol 2: Cost-Effective Amidation using EDC/HOBt

This protocol is a reliable and more economical alternative to using uronium salts.

Materials and Reagents:

  • Same as Protocol 1, but replace HATU and DIPEA with:

    • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1.5 eq) - CAS: 25952-53-8

    • HOBt (1-Hydroxybenzotriazole, 1.2 eq) - CAS: 2592-95-2

    • A tertiary amine base such as Triethylamine (TEA) or DIPEA (3.0 eq) may still be required if the primary amine is used as its hydrochloride salt.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add benzotriazine-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (to make a ~0.1 M solution).

  • Addition of Amine: Add the primary amine (1.1 eq) to the solution.

  • Activation: Add EDC·HCl (1.5 eq) portion-wise to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup, Purification: Follow steps 6-10 from Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous workup.

G start Start weigh Weigh Acid, Coupling Reagent, and Amine start->weigh setup Combine Reagents in Anhydrous DMF under N₂ weigh->setup react Stir at Room Temperature (2-24h) setup->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (EtOAc Extraction, Washes) monitor->workup Complete dry Dry & Concentrate Organic Phase workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: A standard experimental workflow for amidation.

Data Summary and Scope

The choice of coupling conditions can be adapted for various primary amines. Below is a table summarizing typical conditions.

EntryPrimary AmineMethodBaseSolventTime (h)Typical Yield (%)
1BenzylamineHATUDIPEADMF2-4>90%
2n-ButylamineHATUDIPEADMF2-4>90%
3AnilineHATUDIPEADMF4-875-85%
4BenzylamineEDC/HOBt-DMF12-1880-90%
5n-ButylamineEDC/HOBt-DMF12-1880-90%

Yields are estimates and highly dependent on the specific substrate and purification efficiency.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
No or Low Product Yield 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base (for HATU).3. Starting acid is impure.1. Use a fresh bottle of coupling reagent.2. Ensure 3 eq of DIPEA are used.3. Purify the starting acid.
Reaction Stalls/Incomplete 1. Sterically hindered amine.2. Low reactivity of the amine (e.g., anilines).1. Gently heat the reaction to 40-50 °C.2. Increase reaction time; consider HATU over EDC/HOBt for less reactive amines.
Difficult Purification 1. Emulsion during workup.2. Byproduct co-elutes with the product.1. Add brine to the separatory funnel to break the emulsion.2. Optimize chromatography solvent system; try a different stationary phase.

Safety Precautions

  • Coupling Reagents: Reagents like HATU and EDC are potent sensitizers. Avoid inhalation of dust and skin contact. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: DMF is a reproductive toxin and is readily absorbed through the skin. Use only in a well-ventilated fume hood.

  • Bases: DIPEA and TEA are corrosive and volatile. Handle with care.

References

  • Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids.
  • A sustainable metal and base-free direct amidation of esters using water as a green solvent.
  • Amide synthesis by acyl
  • HYDROGEN BOND ORGANOCATALYSIS OF BENZOTRIAZOLE IN TRANSAMIDATION OF CARBOXAMIDES WITH AMINES. HETEROCYCLES.
  • Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Thieme Chemistry.
  • Evolution of amide bond form
  • Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. PMC.
  • Catalytic Approaches to the Synthesis of Amide Bonds. CORE.
  • Chemistry and Biological Activity of[10][11][12]-Benzotriazine Derivatives . ResearchGate.

  • Process for the amidation of esters.
  • Chemistry and Biological Activity of[10][11][12]-Benzotriazine Derivatives . ResearchGate.

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Deriv
  • Formation of Amides
  • Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole (HOBt) Couplings.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH.
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings.

Sources

Recrystallization and purification methods for benzotriazine esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization and Purification of Benzotriazine Esters (Dhbt/HOOBt Active Esters)

Abstract

3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt or Dhbt) esters are critical "active esters" in peptide chemistry and medicinal synthesis, prized for their ability to suppress racemization during amide bond formation.[1] However, their purification is complicated by two competing factors: hydrolytic instability (inherent to active esters) and thermal hazards associated with the nitrogen-rich benzotriazine core.[1] This guide provides high-fidelity protocols for the purification of these esters, prioritizing anhydrous recrystallization techniques and self-validating purity checks.

Core Safety Directive: The Nitrogen Hazard

WARNING: Benzotriazine derivatives contain a high nitrogen-to-carbon ratio, structurally related to explosive auxiliaries like HOBt and TBTU.[1]

  • Thermal Runaway: Differential Scanning Calorimetry (DSC) data often shows exothermic decomposition for these derivatives above 180°C. Never heat recrystallization baths above 60°C.[1]

  • Shock Sensitivity: Dry crystals of benzotriazine esters can be shock-sensitive.[1] Use plastic spatulas and avoid metal-on-glass friction.[1]

Solvent Selection Strategy

The purification logic relies on the "Polarity-Solubility Switch." Benzotriazine esters are moderately polar due to the fused ring system but lipophilic enough to dissolve in organic solvents.[1]

Critical Constraint: Avoid protic solvents (Methanol, Ethanol, Water).[1]

  • Reasoning: Active esters are designed to react with nucleophiles.[1] Alcohols can cause transesterification (alcoholysis), converting your active ester into a methyl/ethyl ester impurity.[1] Water causes irreversible hydrolysis back to the carboxylic acid and free HOOBt.

Solvent Compatibility Matrix
Solvent ClassExamplesRoleSuitabilityNotes
Good Solvents Ethyl Acetate (EtOAc), Dichloromethane (DCM), THFDissolves ProductHigh Must be anhydrous.[1] EtOAc is preferred for thermal methods.[1]
Anti-Solvents Hexanes, Heptane, Diethyl EtherPrecipitates ProductHigh Heptane is preferred over Hexane (higher flash point, less toxic).[1]
Protic Solvents MeOH, EtOH, IsopropanolFORBIDDEN Zero Causes transesterification.[1]
Aqueous Water, BrineWash OnlyLow Only for rapid, cold extraction phases.[1] Never for crystallization.[1]

Experimental Protocols

Protocol A: Standard Thermal Recrystallization (EtOAc/Heptane)

Best for: Stable amino acid active esters (e.g., Fmoc-AA-ODhbt).[1]

Prerequisites:

  • Crude benzotriazine ester (dried under high vacuum).[1]

  • Anhydrous Ethyl Acetate (EtOAc).[1]

  • Anhydrous Heptane.[1]

  • Water bath set to 50°C (Do not exceed).

Step-by-Step Workflow:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum anhydrous EtOAc at room temperature.

  • Heating: Gently warm the flask in the 50°C water bath. Add EtOAc dropwise with swirling until the solid just dissolves.[1]

    • Checkpoint: If the solution is cloudy due to salts (e.g., urea byproducts), filter rapidly through a glass frit while warm.[1]

  • The Cloud Point: Remove from heat. While still warm, add anhydrous Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Clarification: Add 1-2 drops of EtOAc to clear the turbidity.[1]

  • Crystallization: Allow the flask to cool to room temperature undisturbed (2 hours). Then, move to a 4°C fridge for 4-12 hours.

  • Isolation: Filter the white/off-white needles under inert gas (Nitrogen/Argon) to prevent moisture condensation. Wash with cold (0°C) Heptane/EtOAc (3:1).[1]

Protocol B: Cold Anti-Solvent Precipitation

Best for: Thermally unstable esters or those prone to "oiling out."[1]

Step-by-Step Workflow:

  • Concentrate: Dissolve the crude product in the absolute minimum volume of DCM (Dichloromethane) at room temperature. The solution should be syrup-like.

  • Prepare Anti-Solvent: In a separate beaker, cool a large volume (10x relative to DCM) of Diethyl Ether or Hexane to 0°C on ice.

  • Precipitation: Using a glass pipette, drip the concentrated DCM solution slowly into the vigorously stirred cold anti-solvent.[1]

  • Digestion: Let the suspension stir for 15 minutes at 0°C. This prevents the occlusion of solvent in the crystal lattice.

  • Collection: Filter immediately.

Protocol C: Chemo-Selective Impurity Scavenging (Pre-Crystallization)

Use this if the crude contains significant unreacted carboxylic acid or free HOOBt.

  • Dissolve crude in EtOAc.[1]

  • Rapid Wash: Wash the organic phase quickly ( < 2 mins contact time) with ice-cold 5% NaHCO₃.[1]

    • Mechanism:[2][3][4][5] The free acid and free HOOBt (pKa ~4) are deprotonated and move to the aqueous layer. The neutral active ester remains in the organic layer.

  • Dry: Immediately dry organic layer over MgSO₄ and filter.

  • Proceed to Protocol A or B.

Visualization: Decision & Workflow Logic

BenzotriazinePurification Start Crude Benzotriazine Ester CheckImpurity Check Impurity Profile (TLC/HPLC) Start->CheckImpurity AcidPresent Unreacted Acid/HOOBt Detected? CheckImpurity->AcidPresent WashStep Protocol C: Cold NaHCO3 Wash (Remove Acidic Impurities) AcidPresent->WashStep Yes ThermalCheck Is Compound Thermally Stable? AcidPresent->ThermalCheck No WashStep->ThermalCheck MethodA Protocol A: Thermal Recrystallization (EtOAc / Heptane) ThermalCheck->MethodA Yes (Stable >50°C) MethodB Protocol B: Cold Precipitation (DCM -> Cold Ether) ThermalCheck->MethodB No (Sensitive) Validation Validation: 1. HPLC (>98%) 2. H-NMR (No hydrolysis) MethodA->Validation MethodB->Validation

Figure 1: Decision tree for selecting the appropriate purification workflow based on impurity profile and thermal stability.

Analytical Validation (Self-Correcting Systems)

To ensure the protocol worked, you must validate against specific failure modes:

1. The Hydrolysis Check (¹H-NMR)

  • Target: Check for the "Free HOOBt" signature.

  • Method: Run NMR in CDCl₃.

  • Signal: Look for the broad phenolic -OH proton of free HOOBt (typically >10 ppm) or shifts in the aromatic region compared to the esterified reference.

  • Correction: If free HOOBt is present >5%, re-run Protocol C (Bicarbonate wash).

2. The Transesterification Check (LC-MS)

  • Target: Methyl/Ethyl ester artifacts.[1]

  • Method: If you used any alcohol (against advice) or if the EtOAc contained ethanol stabilizer.

  • Signal: Mass peak corresponding to [M - HOOBt + OMe].[1]

3. Thermal Decomposition Check (Melting Point)

  • Target: Purity and lattice stability.

  • Method: Capillary melting point.[1]

  • Signal: Benzotriazine esters usually have sharp melting points.[1] A range >2°C indicates solvent occlusion or decomposition.[1]

References

  • Koenig, W., & Geiger, R. (1970).[1] A New Method for the Synthesis of Peptides: Activation of the Carboxyl Group with Dicyclohexylcarbodiimide and 3-Hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine. Chemische Berichte.

  • Atherton, E., & Sheppard, R. C. (1989).[1] Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Standard reference for active ester handling).

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society.

  • Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005).[1] Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials. (Critical safety data regarding the benzotriazole/benzotriazine moiety).

Sources

Synthesis of 1,2,4-benzotriazine 1,4-dioxides from ethyl carboxylate precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 1,2,4-benzotriazine 1,4-dioxides (BTDOs) , a critical class of heterocyclic compounds widely utilized in medicinal chemistry as bioreductive antitumor agents (e.g., Tirapazamine ).

While various routes exist, this guide focuses on the Beirut Reaction , specifically utilizing ethyl carboxylate-based active methylene precursors (e.g., Diethyl Malonate, Ethyl Cyanoacetate). This method offers the highest atom economy, mild conditions, and direct access to the 1,4-dioxide oxidation state without the need for hazardous post-synthesis oxidation steps.

Key Deliverables:

  • Mechanistic Insight: A breakdown of the nucleophilic attack and cyclization pathways.

  • Validated Protocols: Step-by-step methodology for synthesizing 3-ethoxycarbonyl and 3-amino derivatives.

  • Safety Framework: Handling protocols for benzofuroxan (an energetic precursor).

Scientific Foundation & Mechanism

The Beirut Reaction: A Self-Validating System

The synthesis relies on the reaction between Benzofuroxan (Benzofurazan 1-oxide) and an active methylene compound (enolate). The "ethyl carboxylate" aspect refers to the use of


-dicarbonyls or 

-cyano esters carrying an ethyl ester group.

Why this route?

  • Oxidation State Preservation: Unlike the oxidation of benzotriazines (which often stops at the 1-oxide), this reaction constructs the ring already containing both N-oxide oxygens.

  • Regioselectivity: The reaction is highly regioselective, driven by the nucleophilicity of the enolate and the electrophilicity of the benzofuroxan N-oxide.

Mechanism of Action

The reaction proceeds via a base-catalyzed mechanism:

  • Enolate Formation: The base deprotonates the ethyl carboxylate precursor (e.g., diethyl malonate).

  • Nucleophilic Attack: The enolate attacks the electrophilic nitrogen of the benzofuroxan.[1]

  • Ring Opening: The isoxazole ring of the benzofuroxan opens to form a nitroso-intermediate.

  • Recyclization: The nitroso group condenses with the carbonyl/cyano group of the precursor.

  • Elimination: Loss of a leaving group (e.g., ethanol or water) solidifies the aromatic triazine ring.

BeirutMechanism cluster_legend Reaction Phase Benzofuroxan Benzofuroxan (Electrophile) Enolate Enolate Anion Intermediate Nitroso-Intermediate (Ring Open) Benzofuroxan->Intermediate   Precursor Ethyl Carboxylate (Active Methylene) Precursor->Enolate Base (Et3N/NaOEt) Enolate->Intermediate Nucleophilic Attack Cyclization Recyclization Intermediate->Cyclization Condensation Product 1,2,4-Benzotriazine 1,4-Dioxide Cyclization->Product - EtOH / - H2O

Caption: Figure 1. Mechanistic pathway of the Beirut Reaction. The enolate generated from the ethyl carboxylate precursor attacks the benzofuroxan, triggering a ring-opening/ring-closing sequence.

Experimental Protocols

Safety Pre-Check (CRITICAL)
  • Benzofuroxan: Classed as an energetic material. While stable at room temperature, it can decompose violently upon shock or rapid heating. Never heat neat benzofuroxan above 100°C.

  • Exotherm: The reaction with enolates is exothermic. Control addition rates strictly.

Protocol A: Synthesis of 3-Ethoxycarbonyl-1,2,4-benzotriazine 1,4-dioxide

Target: A versatile intermediate where the ethyl ester group can be further derivatized (e.g., to amides or acids).

Materials:

  • Benzofuroxan (10 mmol, 1.36 g)

  • Diethyl Malonate (12 mmol, 1.92 g)

  • Triethylamine (Et

    
    N) (15 mmol, 2.1 mL)
    
  • Solvent: Ethanol (anhydrous, 30 mL)

Step-by-Step Workflow:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzofuroxan (1.36 g) in Ethanol (20 mL). Ensure complete dissolution at room temperature (RT).

  • Precursor Preparation: In a separate vial, mix Diethyl Malonate (1.92 g) with 5 mL of Ethanol.

  • Catalyst Addition: Add Triethylamine (2.1 mL) to the Benzofuroxan solution. The solution may darken slightly.

  • Controlled Addition: Add the Diethyl Malonate solution dropwise over 15 minutes.

    • Note: Monitor temperature. If it rises >10°C, use a water bath to maintain RT.

  • Reaction: Stir the mixture at room temperature for 12–24 hours.

    • Checkpoint: A yellow/orange precipitate should begin to form after 2-4 hours.

  • Isolation: Cool the mixture to 0°C in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold Ethanol (2 x 5 mL) and Diethyl Ether (2 x 10 mL).

  • Drying: Air dry or vacuum dry at 40°C.

Expected Yield: 65–75% Appearance: Yellow crystalline solid.

Protocol B: Synthesis of 3-Amino-1,2,4-benzotriazine 1,4-dioxide (Tirapazamine Analogue)

Target: Direct synthesis of the bioactive amino-derivative using Ethyl Cyanoacetate .

Materials:

  • Benzofuroxan (10 mmol)

  • Ethyl Cyanoacetate (11 mmol)

  • Base: Diethylamine (12 mmol) or Sodium Ethoxide (catalytic)

  • Solvent: DMF (Dimethylformamide) or Ethanol

Step-by-Step Workflow:

  • Setup: Dissolve Benzofuroxan in Ethanol (or DMF for higher solubility).

  • Addition: Add Ethyl Cyanoacetate followed by the slow addition of the base.

  • Observation: The reaction is often faster than with diethyl malonate. Stir for 4–8 hours at RT.

  • Workup:

    • If using Ethanol: The product (3-amino derivative) often precipitates directly as a deep orange/red solid.

    • If using DMF: Pour the reaction mixture into 100 mL of ice water to precipitate the product.

  • Purification: Recrystallize from DMF/Water or Ethanol.

Data Analysis & Troubleshooting

Yield Optimization Table

The choice of base and solvent significantly impacts yield and purity.

Precursor (Ethyl Carboxylate)Base UsedSolventTempYield (%)Product
Diethyl Malonate TriethylamineEthanol25°C68%3-Ethoxycarbonyl-BTDO
Diethyl Malonate NaOEtEthanol0°C55%Lower yield due to side reactions
Ethyl Cyanoacetate DiethylamineEthanol25°C72%3-Amino-BTDO (Tirapazamine)
Ethyl Acetoacetate DiethylamineBenzene/EtOHReflux60%3-Acetyl-BTDO
Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Benzofuroxan + Solvent AddPrecursor Add Ethyl Carboxylate (e.g., Diethyl Malonate) Start->AddPrecursor AddBase Add Base (Dropwise) Control Exotherm! AddPrecursor->AddBase Stir Stir 12-24h @ RT (Precipitate Forms) AddBase->Stir Cool Cool to 0°C Stir->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: Cold EtOH + Et2O Filter->Wash Final Pure 1,2,4-Benzotriazine 1,4-Dioxide Wash->Final

Caption: Figure 2.[2][3] Standardized workflow for the synthesis of BTDOs from ethyl carboxylate precursors.

Troubleshooting Guide

  • Problem: No precipitate forms after 24 hours.

    • Cause: Solvent volume too high or product is soluble in ethanol.

    • Solution: Concentrate the solution on a rotary evaporator to 50% volume, then cool to 0°C. Alternatively, pour into ice water.

  • Problem: Product is a dark tar/oil.

    • Cause: Overheating or base concentration too high (polymerization of benzofuroxan).

    • Solution: Repeat reaction at lower temperature (0°C to RT). Ensure dropwise addition of base.[1]

  • Problem: Melting point is lower than literature value.

    • Cause: Contamination with unreacted benzofuroxan.

    • Solution: Recrystallize from Ethanol/DMF. Benzofuroxan is much more soluble in ethanol than the dioxide product.

References

  • Haddadin, M. J., & Issidorides, C. H. (1965).[1] The Beirut Reaction. Heterocycles. (Foundational work on the reaction of benzofuroxan with enamines and enolates).

  • J. Org. Chem. (2023).[4] 1,2,3-Benzotriazine Synthesis by Heterocyclization. (Context on benzotriazine stability and cyclization modes). Retrieved from [Link]

  • Organic Syntheses. (2019). Preparation of 3-Ethoxycarbonyl Benzofurans (Analogous carboxylate precursor chemistry). Retrieved from [Link]

Sources

The Reductive Cyclization of 2-Nitrophenylhydrazones: A Gateway to Bioactive Benzotriazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Benzotriazine Scaffold

For researchers, scientists, and professionals in the field of drug development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, the 1,2,4-benzotriazine core represents a "privileged scaffold" — a molecular framework that consistently appears in compounds with a wide array of biological activities.[1][2][3] Derivatives of this tricycle have demonstrated significant potential as anticancer, antifungal, antiviral, anti-inflammatory, and analgesic agents.[4][5][6] This broad pharmacological profile makes the efficient and versatile synthesis of substituted benzotriazines a high-priority endeavor in medicinal chemistry.

This comprehensive guide details the reductive cyclization of 2-nitrophenylhydrazones, a robust and reliable method for the synthesis of 3-substituted and 3,3-disubstituted 1,2,4-benzotriazines. We will explore the underlying mechanism, provide detailed experimental protocols, and discuss the scope and applications of this important transformation.

Reaction Overview and Mechanistic Insights

The synthesis of 1,2,4-benzotriazines from 2-nitrophenylhydrazones is fundamentally a two-step intramolecular process that occurs in a single pot:

  • Reduction of the Nitro Group: The initial and rate-determining step is the reduction of the nitro group on the phenyl ring to a primary amine. This transformation is critical as it generates the nucleophilic amino group necessary for the subsequent cyclization.

  • Intramolecular Cyclization and Aromatization: The newly formed 2-aminophenylhydrazone intermediate then undergoes a spontaneous or acid-catalyzed intramolecular cyclization. The amino group attacks the electrophilic carbon of the hydrazone, leading to a tetrahedral intermediate which then eliminates a molecule of water to form a dihydrobenzotriazine. Subsequent oxidation, often by air, leads to the aromatic 1,2,4-benzotriazine.[2][7]

The overall transformation can be visualized as follows:

Figure 1: General scheme of the reductive cyclization.

A more detailed look at the electron-pushing mechanism for the cyclization step reveals the intramolecular nucleophilic attack of the amine on the hydrazone carbon, followed by proton transfers and dehydration.

Figure 2: Proposed mechanism for the cyclization step.

Choosing the Right Reducing Agent: A Critical Decision

The success of the reductive cyclization hinges on the choice of the reducing agent. Several systems have been successfully employed, each with its own advantages and considerations.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂, Pd/C 1 atm H₂, RT, various solvents (EtOH, MeOH, EtOAc)[8][9]High yields, clean reaction, catalyst can be recycled.[10]Flammable H₂ gas, potential for over-reduction of other functional groups.[8]
Sn, AcOH RefluxCost-effective, good for specific substrates.[7]Requires stoichiometric amounts of metal, acidic workup.
Fe, AcOH RefluxInexpensive, mild.Often requires a large excess of iron powder.[7]
Hydrazine Hydrate, Pd/C Reflux in MeOHAvoids the use of H₂ gas, rapid reaction.[10]Hydrazine is toxic.
PtO₂, H₂ 1 atm H₂, RT, EtOHEffective catalyst.[2]More expensive than Pd/C.

Table 1: Comparison of Common Reducing Agents.

For general applications, catalytic hydrogenation with palladium on carbon (Pd/C) is often the method of choice due to its high efficiency and the clean nature of the reaction.[1][3]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of the 2-nitrophenylhydrazone precursor and its subsequent reductive cyclization to the benzotriazine.

Protocol 1: Synthesis of a 2-Nitrophenylhydrazone Precursor

This protocol describes the synthesis of a generic 2-nitrophenylhydrazone from a carbonyl compound and 2-nitrophenylhydrazine.

Materials and Equipment:

  • Carbonyl compound (aldehyde or ketone)

  • 2-Nitrophenylhydrazine

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the carbonyl compound (1.0 eq) in a minimal amount of warm ethanol.

  • Add a solution of 2-nitrophenylhydrazine (1.05 eq) in ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature or gently heat to reflux for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to promote crystallization of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified 2-nitrophenylhydrazone in a vacuum oven. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC and melting point analysis.

Protocol 2: Reductive Cyclization using Catalytic Hydrogenation (Pd/C)

This protocol details the conversion of a 2-nitrophenylhydrazone to a 1,2,4-benzotriazine using palladium on carbon as the catalyst under a hydrogen atmosphere.

Materials and Equipment:

  • 2-Nitrophenylhydrazone

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Two- or three-neck round-bottom flask

  • Hydrogen balloon

  • Vacuum/inert gas manifold

  • Magnetic stirrer and stir bar

  • Celite®

  • Sintered glass funnel

Safety Precautions:

  • Palladium on carbon is pyrophoric, especially after use and when dry. Always handle it in a fume hood and keep it wet.[8][9]

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.[8]

Procedure:

  • To a two- or three-neck round-bottom flask containing a magnetic stir bar, add the 2-nitrophenylhydrazone (1.0 eq).

  • Under a flow of inert gas (argon or nitrogen), carefully add 10% Pd/C (5-10 mol%).

  • Add the solvent (e.g., ethanol or ethyl acetate) via cannula.

  • Seal the flask, and then evacuate and backfill with the inert gas three times.

  • Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).

  • Monitor the reaction progress by TLC until the starting material is consumed. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® in a sintered glass funnel to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry out. Wash the filter cake with a small amount of the reaction solvent.

  • Collect the filtrate and remove the solvent under reduced pressure to yield the crude benzotriazine.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Workflow cluster_0 Precursor Synthesis cluster_1 Reductive Cyclization Start Carbonyl Compound + 2-Nitrophenylhydrazine Reaction1 Condensation in EtOH (cat. Acetic Acid) Start->Reaction1 Workup1 Crystallization & Filtration Reaction1->Workup1 Product1 2-Nitrophenylhydrazone Workup1->Product1 Reaction2 Catalytic Hydrogenation (H2, Pd/C in EtOH) Product1->Reaction2 Workup2 Filtration through Celite® Reaction2->Workup2 Purification Solvent Evaporation & Purification Workup2->Purification Product2 1,2,4-Benzotriazine Purification->Product2

Figure 3: Experimental workflow for benzotriazine synthesis.

Substrate Scope and Representative Yields

The reductive cyclization of 2-nitrophenylhydrazones is a versatile reaction that tolerates a range of substituents on both the phenyl ring and the hydrazone moiety. The following table provides a selection of examples from the literature.

Reducing SystemProductYield (%)Reference
HCH₃PtO₂, H₂3-Methyl-1,2,4-benzotriazine50-70[2]
HPhPt/C, H₂3-Phenyl-1,2,4-benzotriazine>70[2]
HCOOHPt/C, H₂1,2,4-Benzotriazine-3-carboxylic acid-[2]
PhPhSn, AcOH1,3-Diphenyl-1,2,4-benzotriazin-4-yl96[7]
PhPhFe, AcOH1,3-Diphenyl-1,2,4-benzotriazin-4-yl68[7]
-(CH₂)₅-Pd/C, H₂Cyclohexane-3-spiro-3,4-dihydro-1,2,4-benzotriazine-[7]

Table 2: Examples of Reductive Cyclization of 2-Nitrophenylhydrazones.

Applications in Drug Discovery and Development

The 1,2,4-benzotriazine scaffold is a key component in a number of compounds with significant therapeutic potential. The ability to readily synthesize a diverse library of substituted benzotriazines via the reductive cyclization of 2-nitrophenylhydrazones is therefore of great interest to medicinal chemists.

  • Anticancer Agents: Tirapazamine (a 1,2,4-benzotriazine 1,4-dioxide) is a well-known example of a benzotriazine-based anticancer agent that has been investigated in clinical trials.[2] The benzotriazine core is also found in inhibitors of various kinases, which are critical targets in cancer therapy.[2]

  • Antimicrobial and Antiviral Activity: Numerous studies have demonstrated the potent antibacterial, antifungal, and antiviral properties of benzotriazine derivatives.[4][11] This makes them promising candidates for the development of new treatments for infectious diseases.

  • Central Nervous System (CNS) Activity: Certain benzotriazine derivatives have shown affinity for sigma receptors, suggesting their potential for the treatment of neurological and psychiatric disorders.[1]

Conclusion

The reductive cyclization of 2-nitrophenylhydrazones is a powerful and versatile method for the synthesis of the medicinally important 1,2,4-benzotriazine scaffold. By understanding the reaction mechanism and carefully selecting the appropriate reducing agent and reaction conditions, researchers can efficiently generate a wide range of substituted benzotriazines for further investigation in drug discovery programs. The protocols and data presented in this guide provide a solid foundation for the successful application of this valuable synthetic transformation.

References

  • Hydrogenation (atmospheric pressure) with Pd/C. Available at: [Link]

  • 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. Molecules. 2024;29(1):125. Available at: [Link]

  • The synthesis of 1,2,4-benzotriazines. Arkivoc. 2019;2019(1):41-105. Available at: [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Egyptian Journal of Chemistry. 2023;66(10):349-357. Available at: [Link]

  • Hydrogenation SOP. Available at: [Link]

  • (PDF) The synthesis of 1,2,4-benzotriazines. Available at: [Link]

  • Route to Benzo- and Pyrido-Fused 1,2,4-Triazinyl Radicals via N′-(Het)aryl-N′-[2-nitro(het)aryl]hydrazides. The Journal of Organic Chemistry. 2013;78(24):12796-12810. Available at: [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. 2024;29(02):096-110. Available at: [Link]

  • A new synthesis of 1,2,4-benzotriazines. Journal of the Chemical Society D: Chemical Communications. 1971;(12):695a. Available at: [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Omega. 2022;7(30):26563-26570. Available at: [Link]

  • Optimization of the Reaction Conditions for the Reductive Cyclization. Available at: [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. 2011;16(12):9949-9957. Available at: [Link]

  • Standard Operating Procedures. Available at: [Link]

  • A Simple and Efficient Method for Quantitative Solvent-Free Synthesis of Phenylhydrazones and 2,4-Dinitrophenylhydrazones. Molbank. 2002;2002(3):M288. Available at: [Link]

  • STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES. Available at: [Link]

  • Synthesis of 3-aryl-1,2,4-benzotriazines via intramolecular cyclization of solid-supported o-hydrazidoanilines. Molecular Diversity. 2012;16(4):839-846. Available at: [Link]

  • Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Available at: [Link]

  • Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. 2022;24(9):1796-1800. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. 2020;104:104253. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry. 2011;1(2):42-46. Available at: [Link]

  • Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. 2014. Available at: [Link]

  • Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. Available at: [Link]

  • Biomimetic 2-Imino-Nazarov Cyclizations via Eneallene Aziridination. Journal of the American Chemical Society. 2021;143(35):14034-14040. Available at: [Link]

  • Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+. Organic & Biomolecular Chemistry. 2011;9(19):6605-6611. Available at: [Link]

  • Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Molecules. 2009;14(6):2148-2158. Available at: [Link]

  • Electrochemical Cyclization of α,β‐Alkynic Hydrazones and Primary Amines for the Synthesis of 3‐Alkynyltriazoles. Available at: [Link]

  • Zinc-promoted cyclization of tosylhydrazones and 2-(dimethylamino)malononitrile: an efficient strategy for the synthesis of substituted 1-tosyl-1H-pyrazoles. Chemical Communications. 2018;54(43):5474-5477. Available at: [Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 1,2,4-Benzotriazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis

The 1,2,4-benzotriazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] The demand for rapid and efficient synthesis of novel 1,2,4-benzotriazine libraries necessitates the adoption of modern synthetic technologies. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction selectivity.[3][4][5] This application note provides a detailed protocol for the microwave-assisted synthesis of 1,2,4-benzotriazine derivatives, designed for researchers, scientists, and drug development professionals seeking to leverage this transformative technology.

Microwave energy directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform temperature changes that are difficult to achieve with traditional heating methods.[4] This volumetric heating can accelerate reaction rates, often by orders of magnitude, and can also lead to cleaner reaction profiles with fewer byproducts.[3][5]

The Chemistry: Synthesis of 1,2,4-Benzotriazine Derivatives

The synthesis of the 1,2,4-benzotriazine core typically involves the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound. This reaction proceeds through the formation of a diimine intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic 1,2,4-benzotriazine ring system.

This application note will focus on a one-pot, microwave-assisted adaptation of this classical approach, which offers a streamlined and highly efficient route to a variety of 3-substituted 1,2,4-benzotriazine derivatives.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-Phenyl-1,2,4-benzotriazine

This protocol details the synthesis of 3-phenyl-1,2,4-benzotriazine from o-phenylenediamine and benzil as a representative example.

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Iodine (5 mol%, 12.7 mg)

  • Ethanol/Water (1:1, 3 mL)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reaction vial, add o-phenylenediamine (108.1 mg, 1.0 mmol), benzil (210.2 mg, 1.0 mmol), and iodine (12.7 mg, 0.05 mmol).

  • Add 3 mL of a 1:1 (v/v) ethanol/water mixture to the vial.

  • Place a magnetic stir bar in the vial and seal it securely with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at 100 °C for 10 minutes with stirring. The power should be set to a maximum of 300 W, with the temperature controlled by the instrument's IR sensor.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Results:

This microwave-assisted protocol is expected to provide the desired 3-phenyl-1,2,4-benzotriazine in high yield (typically >85%) within a significantly shorter reaction time compared to conventional methods.

Data Presentation: Conventional vs. Microwave-Assisted Synthesis

The following table provides a comparative overview of the reaction parameters and outcomes for the synthesis of 3-phenyl-1,2,4-benzotriazine using both conventional heating and microwave irradiation. The data for the microwave-assisted method is based on the protocol described above, while the conventional method data is extrapolated from typical literature procedures for similar heterocyclic syntheses.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 4 - 8 hours10 minutes
Temperature Reflux (typically >80 °C)100 °C
Solvent Ethanol, Acetic AcidEthanol/Water (1:1)
Catalyst Often requires a strong acidIodine (mild Lewis acid)
Typical Yield 60 - 75%> 85%
Energy Consumption HighLow
Work-up Often requires neutralizationSimplified

Visualization of the Workflow and Mechanism

To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

G cluster_workflow Experimental Workflow A 1. Add Reactants & Solvent (o-phenylenediamine, benzil, I₂, EtOH/H₂O) B 2. Seal Microwave Vial A->B C 3. Microwave Irradiation (100 °C, 10 min) B->C D 4. Cooling to Room Temperature C->D E 5. Solvent Evaporation D->E F 6. Purification (Column Chromatography) E->F G 7. Pure 3-Phenyl-1,2,4-benzotriazine F->G

Caption: A streamlined workflow for the microwave-assisted synthesis of 1,2,4-benzotriazine derivatives.

G cluster_mechanism Proposed Reaction Mechanism Reactants o-Phenylenediamine + Benzil Intermediate1 Diimine Intermediate Reactants->Intermediate1 Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 3-Phenyl-1,2,4-benzotriazine Intermediate2->Product Oxidation (I₂ catalyzed)

Caption: The proposed mechanism for the formation of 3-phenyl-1,2,4-benzotriazine under microwave irradiation.

Scientific Integrity & Logic: The Rationale Behind the Protocol

Expertise & Experience: The choice of a 1:1 ethanol/water mixture as the solvent is based on the principle that polar solvents with high dielectric constants are highly efficient in absorbing microwave energy, leading to rapid and uniform heating. Water and ethanol are excellent choices for this purpose. The use of a catalytic amount of iodine serves as a mild Lewis acid to facilitate the condensation and subsequent oxidative aromatization steps. This avoids the need for harsher acidic conditions often employed in conventional methods, which can lead to side reactions and complicate purification.

Trustworthiness: This protocol is designed to be a self-validating system. The progress of the reaction can be easily monitored by thin-layer chromatography (TLC). The significant reduction in reaction time from hours to minutes is a clear indicator of the efficiency of microwave heating. The high yield and purity of the product, which can be confirmed by standard analytical techniques such as NMR and mass spectrometry, further validate the effectiveness of this method.

Conclusion: A Greener and More Efficient Future for Heterocyclic Synthesis

The microwave-assisted synthesis of 1,2,4-benzotriazine derivatives offers a compelling alternative to traditional synthetic methods. The protocols and insights provided in this application note demonstrate that MAOS is a rapid, efficient, and environmentally conscious approach that can significantly accelerate the discovery and development of novel therapeutic agents based on the 1,2,4-benzotriazine scaffold. The ease of implementation and the superior results make this technology an invaluable asset for any modern chemistry laboratory.

References

  • Shah, J. J., & Mohanraj, K. (2014). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian journal of pharmaceutical sciences, 76(1), 46–53. [Link]

  • Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(i), 41-105. [Link]

  • Banik, B. K., et al. (2007). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Molecules, 12(5), 1083-1090. [Link]

Sources

Protocol and Application Notes for the Transesterification of Ethyl Benzotriazine-3-carboxylate to its Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This guide provides a comprehensive, technically-grounded protocol for the conversion of ethyl benzotriazine-3-carboxylate to methyl benzotriazine-3-carboxylate via transesterification. Designed for researchers in synthetic chemistry and drug development, this document elucidates the reaction mechanism, offers a detailed step-by-step procedure, and includes methods for reaction monitoring and product characterization.

Introduction and Scientific Principle

The 1,2,3-benzotriazine scaffold is a significant heterocyclic motif found in compounds with a range of pharmacological properties.[1][2] The ester functionality at the 3-position is a key handle for further synthetic modifications. While both ethyl and methyl esters can serve as valuable intermediates, the methyl ester is often preferred for its slightly increased reactivity in subsequent transformations or for its specific steric and electronic profile in biological assays.

Transesterification is a robust and widely-used organic reaction that exchanges the alkoxy group of an ester with that of an alcohol.[3] The reaction is an equilibrium process, and to achieve high conversion, the equilibrium must be shifted towards the desired product.[4] This is typically accomplished by using a large excess of the reactant alcohol, which in this case is methanol, serving as both the reagent and the solvent.[5] The reaction can be catalyzed by either an acid or a base.[4]

  • Acid Catalysis: A strong acid protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6][7] This method is common and effective for a wide range of substrates.

  • Base Catalysis: A strong base, such as sodium methoxide, deprotonates the reactant alcohol to form a highly nucleophilic alkoxide ion (CH₃O⁻), which then attacks the ester's carbonyl carbon.[5]

For this protocol, we will focus on the acid-catalyzed pathway due to its operational simplicity and broad applicability.

Reaction Workflow and Logic

The successful synthesis and isolation of the target methyl ester depend on a logical sequence of operations designed to maximize yield and purity. The workflow ensures the reaction goes to completion, the catalyst is effectively removed, and the product is isolated from byproducts and unreacted starting materials.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Reagents & Glassware (Dry Methanol, Ethyl Ester, Acid Catalyst) setup Reaction Setup (Inert Atmosphere) prep_reagents->setup reflux Heating & Reflux (Drive Equilibrium) setup->reflux monitor Reaction Monitoring (TLC / HPLC) reflux->monitor monitor->reflux Continue if incomplete quench Quenching & Neutralization (e.g., NaHCO3 solution) monitor->quench Proceed if complete extract Liquid-Liquid Extraction (e.g., EtOAc / Water) quench->extract dry Drying & Concentration (Na2SO4, Rotary Evaporation) extract->dry purify Purification (Column Chromatography) dry->purify char Characterization (NMR, MS, IR) purify->char final_product Final Product: Methyl Ester char->final_product

Caption: Experimental workflow for methyl ester synthesis.

Detailed Experimental Protocol

This protocol details an acid-catalyzed transesterification for converting ethyl benzotriazine-3-carboxylate to its methyl ester on a standard laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Ethyl benzotriazine-3-carboxylate>95% PurityN/AStarting material.
Methanol (CH₃OH)Anhydrous, >99.8%Sigma-AldrichUsed in large excess as reagent and solvent.
Sulfuric Acid (H₂SO₄)Concentrated, 98%Fisher ScientificCatalyst. Handle with extreme care.
Saturated Sodium Bicarbonate (NaHCO₃) Soln.ACS GradeVWRFor neutralization.
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent.
Brine (Saturated NaCl Solution)ACS Grade-For washing during extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-AldrichDrying agent.
Silica Gel60 Å, 230-400 meshMilliporeSigmaFor column chromatography.
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8]

  • Ventilation: All operations should be performed in a well-ventilated fume hood.[9]

  • Handling Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive. Add it slowly to the methanol solution, as the dilution is exothermic.

  • Benzotriazole Derivatives: Handle benzotriazole compounds with care. Avoid inhalation of dust or contact with skin and eyes.[10][11] Wash hands thoroughly after handling.[12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl benzotriazine-3-carboxylate (e.g., 1.0 g, 1.0 eq).

    • Add 20 mL of anhydrous methanol. Stir the mixture until the starting material is fully dissolved.

    • Carefully and slowly, add concentrated sulfuric acid (e.g., 0.1 mL) to the solution while stirring.

    • Causality Note: Using a vast excess of methanol acts as the solvent and drives the reaction equilibrium towards the methyl ester product, ensuring a high conversion rate.[4]

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle or oil bath.

    • Maintain the reflux with vigorous stirring for 4-6 hours.

  • Reaction Monitoring:

    • Periodically monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Prepare a TLC plate and spot the starting material, a co-spot, and the reaction mixture.

    • A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The methyl ester product should have a slightly different Rf value than the starting ethyl ester.

    • The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. Other techniques like HPLC or GC can also be employed for more quantitative monitoring.[13]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing 50 mL of cold saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash them with brine (1 x 30 mL).

    • Causality Note: The bicarbonate wash is crucial to remove the acid catalyst, preventing potential hydrolysis of the ester during concentration. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Purification and Characterization
  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexane as the eluent to separate the product from any remaining starting material or byproducts.

    • Collect the fractions containing the pure product (identified by TLC) and combine them.

    • Evaporate the solvent under reduced pressure to yield the pure methyl benzotriazine-3-carboxylate.

  • Characterization:

    • ¹H NMR: Compare the spectrum to the starting material. The characteristic quartet and triplet of the ethyl group should be replaced by a singlet for the methyl group.

    • ¹³C NMR: The signals for the ethyl group carbons (-CH₂- and -CH₃) will be replaced by a single signal for the methyl group carbon.

    • Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the molecular weight of the methyl ester.

    • Infrared (IR) Spectroscopy: The C=O stretch of the ester group should be visible, typically around 1720-1740 cm⁻¹.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Conversion Insufficient reaction time or temperature.Extend the reflux time and monitor by TLC. Ensure the reaction is at the proper reflux temperature.
Inactive or insufficient catalyst.Use fresh concentrated sulfuric acid. A slight increase in catalyst loading may be necessary.
Water present in the methanol.Use anhydrous methanol. Water can hydrolyze the ester back to the carboxylic acid, inhibiting the reaction.
Formation of Side Products Reaction temperature too high or time too long.Adhere to the recommended reaction conditions. Prolonged heating can lead to degradation of the benzotriazine ring.
Difficulty in Isolating Product Incomplete neutralization of the acid catalyst.Ensure the pH of the aqueous layer is basic (>7) after adding the sodium bicarbonate solution.
Emulsion formation during extraction.Add more brine to the separatory funnel to help break the emulsion.

References

  • Study.com. (n.d.). Transesterification | Definition, Mechanism & Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Transesterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Transesterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of acid catalyzed transesterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Benzotriazine-4(3H)-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. Retrieved from [Link]

  • Scielo. (n.d.). Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. Retrieved from [Link]

  • ACS Publications. (2009, May 28). Fourier Transform Infrared Spectroscopy (FTIR) Method To Monitor Soy Biodiesel and Soybean Oil in Transesterification Reactions... Retrieved from [Link]

  • PubMed. (2011, June 15). On-line monitoring of the transesterification reaction between triglycerides and ethanol using near infrared spectroscopy combined with gas chromatography. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 22). Ethyl Propanoate: Base Catalyst Mechanisms in Transesterification. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Simple and Efficient Method for the Analysis of Transesterification Reaction Mixtures for Biodiesel Production by Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • Scite. (n.d.). Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1975). 1,2,3-Benzotriazines. Retrieved from [Link]

  • MDPI. (2009, June 5). Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters. Retrieved from [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Carl Roth. (2025, July 22). 1,2,3-Benzotriazol... - SAFETY DATA SHEET. Retrieved from [Link]

  • KR-134MBL Safety Data Sheet. (2016, February 15). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Stability of Ethyl 1,2,4-benzotriazine-3-carboxylate under light exposure

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with Ethyl 1,2,4-benzotriazine-3-carboxylate . It is designed to address stability concerns, specifically regarding light exposure (photostability) and the associated degradation pathways.

Topic: Stability & Degradation Dynamics Under Light Exposure

Status: Active | Tier: Level 3 (Senior Scientist Support)

Core Stability Profile

Ethyl 1,2,4-benzotriazine-3-carboxylate belongs to a class of electron-deficient heteroaromatic compounds. Unlike benzotriazoles (often used as UV stabilizers), the 1,2,4-benzotriazine core is redox-active and photosensitive.

Researchers often mistake this compound's stability due to its structural similarity to other nitrogen heterocycles. However, this specific ester is a precursor to "Blatter-type" stable free radicals and is structurally related to bioreductive agents like Tirapazamine. Consequently, its degradation is not just simple hydrolysis; it involves complex photo-redox chemistry .

Critical Stability Matrix
ParameterStability RatingObservation / Risk
Ambient Light (VIS) ⚠️ Moderate RiskSlow discoloration (yellow

orange/brown) over days.
UV Light (<400 nm) ⛔ High RiskRapid photo-reduction or ring contraction.
Solution State ⛔ High Risksignificantly less stable in H-donor solvents (e.g., alcohols, THF) under light.
Solid State ✅ StableStable if stored in amber vials under inert atmosphere.

Troubleshooting Guide (FAQ)

Q1: "My sample solution changed from pale yellow to a deep red/brown color after leaving it on the benchtop. Is it still usable?"

Diagnosis: Photochemical Reduction / Radical Formation. Verdict: Likely Compromised. Do not use for quantitative kinetics or biological assays.

Technical Explanation: The 1,2,4-benzotriazine core is an electron acceptor. Under light exposure—especially in the presence of protic or hydrogen-donating solvents like Ethanol, Methanol, or THF—the molecule undergoes a photo-induced reduction .

  • Excitation: The molecule absorbs a photon, entering an excited singlet state.

  • H-Abstraction: It abstracts a hydrogen atom from the solvent, forming a 1,2,4-benzotriazinyl radical (often deep red or maroon).

  • Disproportionation: These radicals can further react to form dihydro-benzotriazines (colorless/pale) or oxidize back, creating a complex mixture of oxidation states.

Corrective Action:

  • Immediate: Discard the solution.

  • Protocol Change: Prepare solutions immediately before use. Use amber glassware. If using an autosampler, ensure the chamber is darkened or the vials are wrapped in foil.

Q2: "I see an extra peak in my HPLC chromatogram after UV-exposure, but the mass is [M-28]. What happened?"

Diagnosis: Photochemical Ring Contraction (Denitrogenation). Verdict: Irreversible Degradation.

Technical Explanation: While less common than reduction, high-energy UV irradiation (e.g., 254 nm or intense solar simulation) can cause the extrusion of molecular nitrogen (


, mass 28).
  • Mechanism: The 1,2,4-benzotriazine ring undergoes homolytic cleavage, releasing

    
     to form a diradical intermediate.
    
  • Product: This intermediate typically rearranges to form a Benzimidazole-2-carboxylate derivative. This is a permanent structural change, not a reversible redox event.

Q3: "Can I use standard plastic cuvettes for UV-Vis spectroscopy of this compound?"

Diagnosis: Inappropriate Material Selection. Verdict: Use Quartz only.

Technical Explanation: Ethyl 1,2,4-benzotriazine-3-carboxylate has strong absorption bands in the UV-A region. Standard plastic cuvettes often contain UV stabilizers (ironically, often benzotriazoles) that interfere with the spectra. Furthermore, the plastic surface can act as a matrix for surface-catalyzed photodegradation.

  • Recommendation: Use high-grade Quartz cuvettes. Minimize light exposure time during the scan (use "shutter" mode if available).

Mechanistic Visualization

The following diagram illustrates the two primary pathways for light-induced instability: Path A (Redox/Radical) , which is common in solution, and Path B (Ring Contraction) , which occurs under higher energy irradiation.

Benzotriazine_Photostability cluster_legend Key Start Ethyl 1,2,4-benzotriazine-3-carboxylate (Parent Molecule - Yellow) Excited Excited State (S1/T1) [Highly Reactive] Start->Excited hv (Light Absorption) Radical Benzotriazinyl Radical (Blatter-type Intermediate) [Deep Red/Maroon] Excited->Radical Path A: H-Abstraction Contraction N2 Extrusion (Loss of Nitrogen) Excited->Contraction Path B: High Energy UV Solvent H-Donor Solvent (MeOH, EtOH, THF) Solvent->Radical + H• Dihydro Dihydro-benzotriazine (Leuco Form) Radical->Dihydro Disproportionation Dihydro->Start Slow Oxidation (O2) Benzimidazole Benzimidazole Derivative (Degradation Product) Contraction->Benzimidazole Rearrangement k1 Reversible Redox k2 Irreversible Decay

Figure 1: Photochemical pathways of 1,2,4-benzotriazine derivatives. Path A (Red) dominates in solution, leading to color changes. Path B (Blue) represents permanent degradation.

Validated Handling Protocols

To ensure experimental integrity, the following "Self-Validating" protocols are recommended. These steps include built-in checks to confirm the quality of your material.

Protocol A: Safe Storage & Handling
  • Container: Store solid material in amber glass vials with PTFE-lined caps.

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.

  • Temperature: Store at -20°C. (Low temperature inhibits the thermal component of radical disproportionation).

  • Usage: When weighing, minimize exposure to overhead fluorescent lighting. Use a red-light lamp if working with highly sensitive analogs, or simply dim the lights.

Protocol B: Rapid Purity Check (TLC Method)

Before starting a critical experiment, validate your compound.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Ethyl Acetate : Hexane (3:7 v/v).

  • Visualization:

    • UV (254 nm): The parent ester should appear as a distinct dark spot.

    • Visual Color: The spot should be yellow.

    • Troubleshooting: If you see a fluorescent blue spot near the solvent front or a reddish streak at the baseline, degradation has occurred. The fluorescent blue spot is indicative of the benzimidazole rearrangement product.

Protocol C: HPLC Monitoring for Stability

Use this method to quantify degradation rates in your specific solvent system.

ParameterSetting
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 min
Detection PDA (Photodiode Array)
Wavelengths Monitor 254 nm (general) and 400-450 nm (specific for benzotriazine core).[1]

Interpretation:

  • Parent Peak: Elutes mid-gradient. Strong absorbance at ~300-330 nm.

  • Degradant (Radical/Redox): Shifts in retention time; appearance of broad absorption bands >450 nm.

References

  • Synthesis and Magnetic Properties of 1,2,4-Benzotriazinyl Radicals Source: Royal Society of Chemistry (New J. Chem.) Relevance: Establishes the stability and formation of "Blatter-type" radicals from 1,2,4-benzotriazine precursors, explaining the color changes (red/dark) observed upon light/redox stress. Link:[Link]

  • Photochemistry of Benzotriazole Derivatives (Comparative Mechanism) Source: MDPI (Molecules) Relevance: While focusing on the triazole isomer, this reference details the

    
     extrusion pathway (denitrogenation) common to nitrogen-rich heterocycles under UV irradiation, providing the mechanistic basis for ring contraction.
    Link:[Link]
    
  • ICH Guideline Q1B: Photostability Testing of New Drug Substances and Products Source: European Medicines Agency (EMA) / ICH Relevance: The authoritative regulatory standard for conducting forced degradation and confirmatory photostability studies. Link:[Link]

  • 1,2,4-Benzotriazine Synthesis and Reactivity Source: SciSpace / Arkivoc Relevance: Reviews the synthesis and chemical reactivity of the 1,2,4-benzotriazine nucleus, including oxidation/reduction cycles relevant to Tirapazamine analogs. Link:[Link]

Sources

Overcoming steric hindrance in benzotriazine-3-carboxylate functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Overcoming Steric & Electronic Hindrance in 1,2,4-Benzotriazine-3-Carboxylate Derivatives Lead Scientist: Dr. A. Vance, Senior Application Scientist[1][2]

🔬 Core Directive: The "Goldilocks" Reactivity Zone

Welcome to the technical support hub. If you are working with ethyl 1,2,4-benzotriazine-3-carboxylate (or its derivatives), you have likely hit a wall.[1][2]

The C3-ester is deceptive. Theoretically, the electron-deficient triazine ring should activate the ester for nucleophilic attack.[2] In practice, you face two opposing forces:

  • Steric/Electronic Shielding: The N2 and N4 positions (especially if N-oxidized) create a repulsive field that blocks incoming nucleophiles.

  • Ring Fragility: If you apply too much heat or strong base to overcome the shielding, the triazine ring contracts into a benzimidazole, destroying your scaffold.[2]

This guide provides the protocols to navigate this narrow "safe zone."

🛠 Troubleshooting Modules (Q&A)

Ticket #001: "I'm seeing no reaction with secondary amines under standard reflux."

Diagnosis: Standard thermal aminolysis (e.g., refluxing ethanol) fails because the transition state is destabilized by the lone-pair repulsion from the adjacent ring nitrogens. If you are using a bulky amine (e.g., morpholine, piperazine), the steric clash with the N4-position is insurmountable without catalysis.[1][2]

The Solution: TBD-Catalyzed Aminolysis Do not increase the temperature; change the mechanism. We recommend using 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) .[1][2] Unlike DMAP or TEA, TBD acts as a dual hydrogen-bond donor/acceptor, activating the carbonyl and the amine simultaneously, often permitting reaction at room temperature.[1][2]

Protocol:

  • Dissolve benzotriazine ester (1.0 equiv) and amine (1.2–1.5 equiv) in anhydrous THF or 2-MeTHF .

  • Add TBD (0.1 – 0.2 equiv) .

  • Stir at room temperature for 4–12 hours.

  • Monitor: If slow, warm to 40°C. Do not exceed 60°C.

Why this works: TBD coordinates the carbonyl oxygen (lowering activation energy) while positioning the amine for attack, effectively bypassing the "electronic wall" of the triazine ring.

Ticket #002: "My product mass is M-28, and the NMR shows a benzimidazole."

Diagnosis: You have triggered the Reductive Ring Contraction . This is the most common failure mode when using harsh conditions (high heat, strong base) or reducing environments. The 1,2,4-benzotriazine ring is thermodynamically eager to extrude nitrogen (


) or rearrange to the more stable benzimidazole system.[1][2]

The Fix:

  • Avoid: Sodium alkoxides (NaOMe/EtOH reflux) or zinc/acetic acid if you want to keep the triazine ring.

  • Alternative: If you need to hydrolyze the ester to the acid, use LiOH in THF/Water at 0°C , not NaOH at reflux.[2] Lithium coordinates the carboxylate tightly, accelerating hydrolysis without attacking the ring carbons.

Visualization of the Danger Zone:

RingContraction cluster_warning Thermodynamic Trap Ester Benzotriazine-3-Ester (Target Scaffold) Amide Benzotriazine-3-Amide (Desired Product) Ester->Amide TBD Cat. / Mild Heat Benzimidazole Benzimidazole (Dead End / M-28) Ester->Benzimidazole Strong Base (NaOMe) High Temp (>100°C) Reductive Conditions

Caption: The "Benzimidazole Trap" occurs when forcing conditions cause ring contraction (loss of N or rearrangement).

Ticket #003: "The ester is completely unreactive. Can I go through the Acid Chloride?"

Diagnosis: Yes, but with a caveat. The 3-carboxylic acid is prone to decarboxylation under the thermal stress usually required to make acid chlorides (


 reflux).

The Solution: The Ghosez Reagent Protocol Avoid thionyl chloride or oxalyl chloride/DMF if possible, as the generated HCl can protonate the ring nitrogens, altering reactivity. Use 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) to generate the acid chloride under neutral conditions.[1][2]

Protocol:

  • Hydrolysis: Convert ester to acid using LiOH (0°C to RT). Acidify carefully to pH 3-4 to precipitate.[1]

  • Activation: Suspend dry acid in DCM. Add Ghosez's Reagent (1.1 equiv) at 0°C. Stir 1 hr.

    • Note: This forms the acid chloride without releasing acidic gas.

  • Coupling: Add the amine and a mild base (N-methylmorpholine) to the solution.

📊 Comparative Strategy Table

Use this table to select the correct method based on your specific nucleophile.

Nucleophile TypePrimary ConstraintRecommended ProtocolRisk Factor
Primary Alkyl Amines Moderate StericsDirect Aminolysis (EtOH, 50°C) Low.[1][2] Usually works without catalyst.
Secondary Amines High StericsTBD Catalysis (THF, RT) Moderate.[2] High heat will cause ring opening.
Anilines (Weak Nuc) Electronic DeactivationLewis Acid (

)
Low. Lanthanides activate ester without attacking ring.[2]
Bulky/Hindered Amines Severe StericsAcid Chloride (Ghosez Method) High. Acid intermediate must be handled cold.

🧬 Mechanistic Workflow

The following diagram outlines the decision logic for functionalizing the C3 position while preserving the 1,2,4-triazine core.

Workflow Start Start: Benzotriazine-3-Ester CheckNuc Analyze Nucleophile Start->CheckNuc Primary Primary Amine CheckNuc->Primary Secondary Secondary/Bulky Amine CheckNuc->Secondary MethodA Method A: Direct Solvolysis (EtOH, 50°C) Primary->MethodA MethodB Method B: TBD Catalysis (THF, RT) Secondary->MethodB Success Target: 3-Carboxamide MethodA->Success Fail No Reaction? MethodB->Fail MethodC Method C: Ghosez Activation (via Acid) MethodC->Success Fail->MethodC Switch Strategy

Caption: Decision tree for selecting the optimal functionalization pathway based on nucleophile sterics.

📚 References

  • Ziarani, G. M., et al. (2019).[1][2] "The synthesis of 1,2,4-benzotriazines." Arkivoc, 2019(i), 41-105.[1][2] Link

    • Key Insight: Comprehensive review detailing the ring contraction mechanisms and stability of the benzotriazine core.

  • Sabot, C., et al. (2007).[1][2] "1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst for the aminolysis of esters."[1][2][3][4] Journal of Organic Chemistry, 72(13), 5001-5004.[1][2] Link

    • Key Insight: Establishes the protocol for TBD-catalyzed aminolysis under mild conditions, essential for fragile heterocycles.

  • Adger, B., et al. (1971).[1][2][5] "A new synthesis of 1,2,4-benzotriazines." Journal of the Chemical Society D, 695a.[5] Link

    • Key Insight: Foundational work on the oxidation of quinoxalones to benzotriazines, establishing early stability parameters.

  • Blattner, H., et al. (1980).[1][2] "Triazine derivatives."[2][5][6][7][8] US Patent 4,213,983.[2] Link

    • Key Insight: Industrial protocols for functionalizing benzotriazine-3-carboxylates in drug development contexts.

Sources

Reaction time optimization for benzotriazine ester hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Reaction Time Optimization & Troubleshooting Guide

Introduction: The Kinetic Balancing Act

Benzotriazine esters (specifically those derived from 3-hydroxy-1,2,3-benzotriazin-4(3H)-one , or HOOBt ) are high-energy intermediates often used in peptide coupling and bioconjugation. They are structurally related to, but distinct from, benzotriazole (HOBt) esters.

Crucial Distinction: Due to the additional nitrogen atom in the triazine ring, benzotriazine esters are significantly more reactive toward nucleophiles than their benzotriazole counterparts. While this accelerates desired aminolysis (peptide bond formation), it also drastically lowers the energy barrier for hydrolysis (reaction with water).

This guide addresses two opposing optimization goals:

  • Suppression: Minimizing hydrolysis during synthesis to improve yield.

  • Activation: Maximizing hydrolysis rates for specific cleavage assays or prodrug activation studies.

Diagnostic Framework: The Kinetic Landscape

Before optimizing, you must diagnose the dominant factors driving your reaction rate (


). The hydrolysis of benzotriazine esters generally follows a base-catalyzed BAc2 mechanism .
2.1 Mechanistic Pathway

The rate-limiting step is typically the formation of the tetrahedral intermediate, driven by the nucleophilicity of the attacking species (OH⁻ or H₂O) and the electrophilicity of the carbonyl carbon.

HydrolysisMechanism cluster_0 Critical Control Point Ester Benzotriazine Ester (Electrophile) Tetra Tetrahedral Intermediate Ester->Tetra Transition State Base Base (OH⁻/H₂O) Base->Ester Nucleophilic Attack (k1) Products Carboxylic Acid + HOOBt Anion Tetra->Products Collapse (k2) Leaving Group Departure

Figure 1: Mechanistic pathway of benzotriazine ester hydrolysis. The stability of the leaving group (HOOBt anion) drives the collapse of the intermediate.

2.2 Key Variables Affecting Rate (

)
VariableImpact on Hydrolysis RateScientific Rationale
pH Exponential Increase Hydrolysis is first-order with respect to [OH⁻]. At pH > 8.0,

drops from hours to minutes.
Solvent Dielectric Moderate Increase Polar protic solvents (Water, MeOH) stabilize the charged transition state more than polar aprotic solvents (DMF, NMP).
Substituents Variable Electron-withdrawing groups on the acyl chain increase electrophilicity, accelerating hydrolysis (Hammett

).
Temperature Arrhenius Increase Every 10°C increase typically doubles the hydrolysis rate.
Optimization Protocols
Scenario A: "My reaction yield is low due to hydrolysis." (Stabilization)

Goal: Maximize


 ratio.

Protocol:

  • Solvent Switch: Move to anhydrous NMP (N-Methyl-2-pyrrolidone) or DMF . Avoid primary alcohols (MeOH/EtOH) which can cause transesterification.

  • Base Management:

    • Use hindered bases (e.g., DIPEA) instead of TEA.

    • Critical Step: Add the base last or strictly control equivalents (1.0–1.2 eq). Excess base rapidly degrades the ester.

  • Temperature: Run the coupling reaction at 0°C to 4°C . The activation energy (

    
    ) for aminolysis is often lower than for hydrolysis, meaning lower temperatures favor the desired reaction.
    
Scenario B: "I need to cleave the ester rapidly." (Degradation)

Goal: Maximize


.

Protocol:

  • Buffer Selection: Use a Carbonate/Bicarbonate buffer (pH 9.5–10.0) . Phosphate buffers (pH 7.4) are often too slow for benzotriazine derivatives if rapid quenching is required.

  • Co-Solvent: Use 20-50% Acetonitrile or THF to ensure solubility while maintaining high water activity.

  • Catalysis: Add 5% Hydroxylamine (NH₂OH) . It acts as a super-nucleophile to cleave the ester, forming a hydroxamate which then hydrolyzes or is stable (depending on downstream needs).

Experimental Workflow: Kinetic Validation

Do not guess reaction times. Use this self-validating UV-Vis protocol to determine the precise half-life (


) of your specific ester.

Methodology: Benzotriazine release generates a distinct UV shift (typically appearance of the anion peak ~330–350 nm or loss of the ester carbonyl ~280 nm).

  • Prepare Stock: Dissolve Benzotriazine ester (10 mM) in dry DMSO.

  • Prepare Buffer: Target pH (e.g., PBS pH 7.4 or Borate pH 9.0).

  • Initiate: Inject 20 µL Stock into 980 µL Buffer in a quartz cuvette.

  • Monitor: Measure Absorbance vs. Time at

    
     (determine via scan).
    
  • Calculate: Plot

    
     vs. Time to extract 
    
    
    
    .

Decision Tree for Optimization:

OptimizationTree Start Start: Define Goal Goal Goal? Start->Goal Stab Prevent Hydrolysis (Synthesis) Goal->Stab Synthesis Cleave Promote Hydrolysis (Cleavage) Goal->Cleave Degradation CheckSolvent Is Solvent Anhydrous? Stab->CheckSolvent DrySolvent Action: Dry DMF/NMP over Mol Sieves CheckSolvent->DrySolvent No CheckTemp Temperature > 20°C? CheckSolvent->CheckTemp Yes CoolDown Action: Cool to 0°C CheckTemp->CoolDown Yes CheckpH pH < 9.0? Cleave->CheckpH RaisepH Action: Use Carbonate Buffer (pH 10) CheckpH->RaisepH Yes

Figure 2: Decision matrix for optimizing reaction parameters based on experimental intent.

Troubleshooting & FAQs

Q1: I am seeing a rapid color change (yellow/orange) immediately upon adding base. Is this hydrolysis?

  • Answer: Likely, yes. The benzotriazinyl anion (leaving group) is often yellow/orange in solution. If this happens before your amine nucleophile is added, your ester is hydrolyzing.

    • Fix: Premix the amine and the ester before adding the base (DIPEA/TEA). This ensures the amine competes immediately for the electrophile.

Q2: My LC-MS shows a mass corresponding to the carboxylic acid (+18 Da relative to anhydride, or loss of benzotriazine).

  • Answer: This confirms hydrolysis.[1]

    • Fix: Check your solvent water content. Even "HPLC grade" DMF can contain enough water to hydrolyze reactive HOOBt esters. Use anhydrous grade solvents stored under argon.

Q3: Can I store the benzotriazine ester in solution?

  • Answer: In DMF/DMSO, they are stable for hours to days if kept dry and acid-free. In any protic solvent (MeOH, Water), they will degrade within minutes to hours. Always prepare fresh for kinetic consistency.

Q4: How does the substituent on the benzotriazine ring affect time?

  • Answer: HOOBt (Benzotriazine) esters hydrolyze roughly 10–100x faster than HOBt (Benzotriazole) esters due to the electron-withdrawing effect of the extra nitrogen. If the reaction is too fast to control, consider switching to the less reactive HOBt ester or the 6-Cl-HOBt derivative to "tune" the half-life.

References
  • Mechanistic Basis of Active Ester Hydrolysis

    • Title: Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings.
    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Benzotriazine vs.

    • Title: 1-Hydroxy-7-azabenzotriazole (HOAt): An Efficient Peptide Coupling Additive.
    • Source: Journal of the American Chemical Society (JACS).
    • Context: Discusses the "neighboring group effect" of nitrogen in the ring, applicable to the triazine vs. triazole comparison.
    • URL:[Link]

  • General Hydrolysis Kinetics

    • Title: Hydrolysis and oxidation of 1H-benzotriazole-carboxylic acid esters by rat liver microsomes.[2]

    • Source: Biochemical Pharmacology (NIH/PubMed).
    • URL:[Link]

  • Troubleshooting Ester Degradation

    • Title: Impact of Benzotriazole on the Degradation Performance of Ester Fluid.[3][4]

    • Source: IEEE Xplore.[3]

    • URL:[Link]

Sources

Technical Support Center: Recrystallization of Ethyl 1,2,4-benzotriazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of Ethyl 1,2,4-benzotriazine-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. The 1,2,4-benzotriazine core is a significant heterocyclic substructure in many pharmacologically active compounds, making robust purification protocols essential.[1][2] Recrystallization is a powerful technique for purifying solid organic compounds, but its success is critically dependent on the appropriate selection of a solvent system.[3] This guide provides a series of structured FAQs and troubleshooting protocols to navigate the challenges of solvent selection and achieve optimal purification for this specific molecule.

Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What are the guiding principles for selecting a recrystallization solvent for Ethyl 1,2,4-benzotriazine-3-carboxylate?

The ideal solvent for recrystallization must satisfy several key criteria.[4] The primary principle is differential solubility: the solvent should dissolve the compound sparingly or not at all at low temperatures but dissolve it completely at its boiling point.[3]

Key considerations include:

  • "Like Dissolves Like": This principle suggests that solvents with polarities similar to the solute will be most effective.[4] Ethyl 1,2,4-benzotriazine-3-carboxylate has a moderately polar heterocyclic benzotriazine ring system and a less polar ethyl ester functional group. This suggests that solvents of intermediate polarity are excellent starting points.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[4]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.

  • Chemical Inertness: The solvent must not react with the compound.[4]

  • Boiling Point: A solvent with a boiling point below the melting point of the compound is necessary to prevent the compound from "oiling out" (melting before it dissolves).

Q2: Which single solvents are recommended as a starting point for screening?

Given the molecule's structure—an ester with a heterocyclic core—a systematic screening approach is recommended. A rule of thumb is that solvents containing the same functional group as the compound can be effective.[5][6] Therefore, esters like ethyl acetate are a logical choice. Alcohols are also commonly used for compounds with moderate polarity.

The following table provides a list of recommended starting solvents, ordered by decreasing polarity, for initial small-scale screening.

SolventBoiling Point (°C)Rationale for Selection
Ethanol78Good general-purpose solvent for moderately polar compounds.[6]
Acetone56Excellent solvent, but its low boiling point can limit the solubility difference between hot and cold conditions.[4]
Ethyl Acetate77"Like dissolves like" principle; an excellent choice for an ethyl ester.[4][5]
Dichloromethane40Often dissolves a wide range of organic compounds; its low boiling point is a drawback.
Toluene111Aromatic solvent that can be effective for heterocyclic compounds.[6]
Hexane / Heptane69 / 98Nonpolar solvents, likely to be poor solvents. Primarily useful as an "anti-solvent" in a mixed system.[7]
Q3: How do I perform an efficient, small-scale solvent screening experiment?

A systematic approach using small test tubes is the most effective way to screen multiple solvents without wasting significant amounts of your compound.[7]

Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude Ethyl 1,2,4-benzotriazine-3-carboxylate into a small, clean test tube. Prepare one test tube for each solvent you plan to test.

  • Cold Solubility Test: Add the first solvent dropwise (around 0.5 mL) to the test tube at room temperature. Agitate the mixture. If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor.

  • Hot Solubility Test: If the compound did not dissolve at room temperature, heat the test tube gently in a water or sand bath. Continue to add the solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling and Crystallization: Once a clear solution is obtained, remove the test tube from the heat source and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod to induce nucleation.[8]

  • Induce Further Crystallization: If crystallization occurs, place the test tube in an ice bath for 15-20 minutes to maximize the yield of crystals.[8]

  • Evaluation: An ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble in a minimal amount of hot solvent, and which yields a good quantity of crystals upon cooling.

Q4: No single solvent seems ideal. How should I approach a mixed-solvent recrystallization?

When no single solvent meets the criteria, a mixed-solvent system is often the solution.[7] This involves using two miscible solvents: a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is insoluble.[7]

Commonly successful mixtures include:

  • Ethanol-Water

  • Acetone-Water

  • Ethyl Acetate-Hexane[7]

  • Toluene-Heptane[7]

Protocol: Mixed-Solvent System Selection

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.[5]

  • Re-clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[7]

  • Crystallization: Set the clear solution aside to cool slowly to room temperature, followed by cooling in an ice bath to allow for crystal formation.

Solvent Selection & Screening Workflow

Solvent_Selection_Workflow Workflow for Recrystallization Solvent Selection cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Mixed Solvent Screening Start Start: Crude Ethyl 1,2,4-benzotriazine-3-carboxylate Screen Screen Solvents (Table 1) Small-Scale Test Start->Screen Evaluate Evaluate Results: Good crystals form? Screen->Evaluate Success Success! Proceed to Bulk Recrystallization Evaluate->Success Yes Select_Pair Select Miscible Solvent Pair (Good + Poor) Evaluate->Select_Pair No Dissolve Dissolve sample in min. hot 'Good' Solvent Select_Pair->Dissolve Add_Poor Add 'Poor' Solvent dropwise to induce cloudiness Dissolve->Add_Poor Reheat Re-clarify with a few drops of 'Good' Solvent Add_Poor->Reheat Cool Cool slowly to induce crystallization Reheat->Cool Evaluate2 Evaluate Results: Good crystals form? Cool->Evaluate2 Evaluate2->Select_Pair No, try new pair Success2 Success! Proceed to Bulk Recrystallization Evaluate2->Success2 Yes

Caption: A systematic workflow for selecting an appropriate recrystallization solvent.

Troubleshooting Common Recrystallization Issues

Q5: My compound separated as an oil, not crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is highly supersaturated or contains significant impurities.[9][10]

Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount (10-20%) more of the hot solvent to reduce the saturation level.[9] If using a mixed-solvent system, add more of the "good" solvent.[9]

  • Slow Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that has been turned off, or by insulating the flask with glass wool.[10] This gives the molecules more time to arrange into an ordered crystal lattice.

  • Lower the Boiling Point: If the solvent's boiling point is too high, consider switching to a lower-boiling solvent or solvent mixture.

Q6: The solution is cool, but no crystals have formed. What should I do?

This is a common issue caused by a supersaturated solution that lacks a nucleation point, or by using too much solvent.[10]

Solutions:

  • Induce Nucleation:

    • Scratch: Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a surface for crystal growth to begin.[8]

    • Seed Crystals: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.[8]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[9][10] Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.[9]

  • Cool Further: If some crystals have formed but the yield seems low, cool the flask in an ice-salt bath to a lower temperature to decrease the compound's solubility further.[8][10]

Q7: My final yield of pure crystals is very low. How can I improve it?

A low recovery is most often due to using an excessive amount of solvent, where a significant portion of your compound remains dissolved in the cold mother liquor.[8][9]

Solutions:

  • Minimize Solvent: During the dissolution step, ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the compound.[8]

  • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporating a portion of the solvent and cooling again to obtain a second crop of crystals. This second crop may be less pure and require a separate recrystallization.[8]

  • Ensure Complete Cooling: Make sure the crystallization flask has been thoroughly cooled in an ice bath for at least 20-30 minutes to maximize precipitation.

Q8: The recrystallized product is still colored. How can I remove colored impurities?

Highly colored impurities, even in small amounts, can be adsorbed onto the surface of your crystals.[7]

Solution:

  • Activated Charcoal Treatment: After dissolving your crude compound in the hot solvent but before cooling, add a very small amount (a spatula tip) of activated charcoal to the hot solution.[8]

  • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal, which will have adsorbed the colored impurities.

  • Crystallize: Allow the hot, decolorized filtrate to cool and crystallize as usual.

Troubleshooting Decision Tree

Troubleshooting_Workflow Troubleshooting Guide for Recrystallization Problem Problem Encountered OilingOut Compound 'Oiled Out' Problem->OilingOut NoCrystals No Crystals Formed Problem->NoCrystals LowYield Low Yield Problem->LowYield Cause_Oiling1 Cause: Solution too concentrated / cooled too fast OilingOut->Cause_Oiling1 Cause_Oiling2 Cause: Solvent BP > Compound MP OilingOut->Cause_Oiling2 Cause_NoCry1 Cause: Supersaturation NoCrystals->Cause_NoCry1 Cause_NoCry2 Cause: Too much solvent NoCrystals->Cause_NoCry2 Cause_Yield Cause: Too much solvent used LowYield->Cause_Yield Sol_Oiling1 Solution: Reheat, add more solvent, cool slowly Cause_Oiling1->Sol_Oiling1 Sol_Oiling2 Solution: Choose a lower-boiling solvent Cause_Oiling2->Sol_Oiling2 Sol_NoCry1 Solution: Scratch flask or add a seed crystal Cause_NoCry1->Sol_NoCry1 Sol_NoCry2 Solution: Boil off excess solvent and re-cool Cause_NoCry2->Sol_NoCry2 Sol_Yield Solution: Concentrate mother liquor for a 2nd crop Cause_Yield->Sol_Yield

Caption: A decision tree for diagnosing and solving common recrystallization problems.

References

  • Reagents & Solvents: Solvents for Recrystallization . Department of Chemistry, University of Rochester.

  • Overcoming challenges in the purification of heterocyclic compounds . BenchChem.

  • Recrystallization, filtration and melting point . University of Toronto.

  • How to choose a solvent for crystallization of an organic compound . Quora.

  • Crystallization Solvents . Unknown Source.

  • Recrystallisation . University of Canterbury.

  • The synthesis of 1,2,4-benzotriazines . SciSpace.

  • 3.6F: Troubleshooting . Chemistry LibreTexts.

  • Tips & Tricks: Recrystallization . Department of Chemistry, University of Rochester.

  • The synthesis of 1,2,4-benzotriazines . ResearchGate.

  • How to Purify an organic compound via recrystallization or reprecipitation? . ResearchGate.

  • Problems with Recrystallisations . University of York.

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of 1,2,4-Benzotriazine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 1,2,4-benzotriazine derivatives, with a specific focus on the 3-amino-1,2,4-benzotriazine 1,4-dioxide (Tirapazamine) class.[1][2][3]

Executive Summary

1,2,4-Benzotriazines are a critical class of heterocyclic compounds, most notably represented by Tirapazamine (TPZ) , a bioreductive anticancer agent.[1][4] Their analysis is complicated by their thermal lability and the existence of multiple N-oxide tautomers. This guide compares ionization techniques (EI vs. ESI) and delineates the specific fragmentation pathways that distinguish 1,2,4-benzotriazines from their 1,2,3-isomers and metabolic reduction products.

Key Takeaway: The presence of N-oxide moieties fundamentally alters the fragmentation landscape, shifting the primary pathway from ring contraction (loss of N


/HCN) to radical side-chain losses (loss of •OH).[5]

Part 1: Ionization Source Comparison (EI vs. ESI vs. APCI)

The choice of ionization source is the first critical variable. 1,2,4-benzotriazine 1,4-dioxides are thermally unstable; therefore, "hard" ionization techniques can cause degradation prior to detection.[6]

Comparative Performance Matrix
FeatureElectron Impact (EI)Electrospray Ionization (ESI)APCI
Energy Transfer High (70 eV)Low (Soft Ionization)Medium (Gas Phase Chemical)
Primary Ion M

(Radical Cation)
[M+H]

(Protonated)
[M+H]

or M

Suitability for N-Oxides Low. Thermal degradation often leads to deoxygenated artifacts (M-16, M-32) before fragmentation.[1]High. Preserves the labile N-O bonds, allowing detection of the intact parent molecule.Medium. Good for non-polar derivatives but requires heat, risking degradation.
Structural Insight Fingerprint fragmentation (Ring cleavage).Requires MS/MS (CID) to generate structural fragments.Complementary to ESI for less polar analogs.

Expert Insight: For metabolite profiling of Tirapazamine analogues, ESI-MS/MS is the gold standard. EI is frequently misleading because the heat of the source often converts the di-N-oxide (m/z 179) to the mono-oxide (m/z 163) or the parent base (m/z 147) before mass analysis, leading to incorrect purity assessments.

Part 2: Mechanistic Fragmentation Pathways[1]

The "Oxygen Walk": Fragmentation of N-Oxides (Tirapazamine)

The most diagnostic feature of 3-amino-1,2,4-benzotriazine 1,4-dioxide (TPZ) is the sequential loss of oxygen species.[1] Unlike standard heterocycles that break the ring immediately, TPZ undergoes radical losses first.

Key Transitions (ESI-MS/MS in Positive Mode):

  • Parent Ion: [M+H]

    
     = m/z 179.
    
  • Primary Loss: Loss of hydroxyl radical (•OH, 17 Da). This is unusual for even-electron ions but is driven by the stability of the resulting radical cation.

    • Transition:m/z 179

      
      m/z 162.
      
  • Secondary Loss: Loss of neutral NO or H

    
    O from the intermediate.
    
Core Scaffold Fragmentation (Non-Oxides)

Once reduced to the core 3-amino-1,2,4-benzotriazine (m/z 147), the fragmentation reverts to classical heterocyclic ring cleavage.[1]

  • Ring Contraction: The triazine ring typically ejects a neutral N

    
     molecule (28 Da) or HCN (27 Da).
    
  • Differentiation from 1,2,3-Benzotriazines:

    • 1,2,3-Benzotriazines are explosive and lose N

      
       almost immediately to form benzazete intermediates.
      
    • 1,2,4-Benzotriazines are more stable; they often lose HCN first, or N

      
       only under higher collision energies.[1]
      
Visualization: Fragmentation Pathway of Tirapazamine

The following diagram illustrates the distinct pathways for the Di-N-oxide (TPZ) versus the reduced metabolite.

TPZ_Fragmentation TPZ Tirapazamine (Parent) [M+H]+ m/z 179 (1,4-dioxide) MonoOxide Metabolite (SR 4317) [M+H]+ m/z 163 (1-oxide) TPZ->MonoOxide Bioreduction (Metabolic) RadicalCat Radical Cation [M+H - •OH]+ m/z 162 TPZ->RadicalCat Loss of •OH (17 Da) (Major Pathway) CoreBase 3-amino-1,2,4-benzotriazine [M+H]+ m/z 147 MonoOxide->CoreBase Loss of O (16 Da) Frag_105 Benzonitrile Ion C6H5N2+ m/z 105 RadicalCat->Frag_105 Ring Cleavage (- CNO/HCN) Frag_119 Fragment [M+H - N2]+ m/z 119 CoreBase->Frag_119 Loss of N2 (28 Da) (Ring Contraction) CoreBase->Frag_105 Complex Rearrangement

Caption: Figure 1. ESI-MS/MS fragmentation pathways of Tirapazamine (TPZ). Note the characteristic loss of the hydroxyl radical (m/z 162) from the parent, contrasting with the N2 loss observed in the fully reduced core.

Part 3: Differentiation of Isomeric N-Oxides

A critical challenge in drug development is distinguishing the 1-oxide, 2-oxide, and 4-oxide isomers, which have identical masses (m/z 163).

IsomerDiagnostic Fragment (CID)Mechanism
1-Oxide m/z 146 (Loss of[1] •OH)Protonation occurs at N4; proximity allows OH loss.
2-Oxide m/z 136 (Loss of HCN)Oxygen is on N2; ring cleavage is energetically favored over OH loss.
4-Oxide m/z 146 (Strong •OH loss)Protonation at Oxygen is highly favored; facile loss of •OH.

Protocol Note: To distinguish these, you must use MS/MS (Tandem MS) . A single quadrupole scan will not differentiate them.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for the identification of 1,2,4-benzotriazine metabolites in plasma using LC-ESI-MS/MS.[1]

Sample Preparation (Protein Precipitation)
  • Step: Add 300 µL of ice-cold Acetonitrile (ACN) to 100 µL of plasma.

  • Validation: ACN is preferred over Methanol because Methanol can cause minor solvolysis of the N-oxide under high-energy vortexing.

  • Centrifuge: 10,000 x g for 10 mins at 4°C.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge), 2.1 x 50 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[7]

    • B: Acetonitrile + 0.1% Formic Acid.[7]

    • Note: Do not use Ammonium Acetate if high sensitivity for the N-oxide is required; formic acid aids protonation of the N-oxide oxygen.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometer Settings (Triple Quad):

    • Mode: Positive ESI (+).

    • Source Temp: < 350°C (Crucial: Higher temps degrade TPZ).

    • Cone Voltage: 30 V.

Workflow Diagram

Workflow Sample Plasma Sample Precip Protein Precip (ACN, 1:3 ratio) Sample->Precip Centrifuge Centrifuge 10k g, 4°C Precip->Centrifuge LC LC Separation C18, Formic Acid Centrifuge->LC MS_Source ESI Source Temp < 350°C LC->MS_Source Detection MRM Detection 179>162 (TPZ) 163>146 (Metabolite) MS_Source->Detection

Caption: Figure 2. Optimized LC-MS/MS workflow for labile benzotriazine N-oxides. Source temperature control is the critical quality attribute (CQA).

References

  • Tirapazamine Metabolism Study: Shinde, S. et al.[1][4] "A mass spectrometry study of tirapazamine and its metabolites: Insights into the mechanism of metabolic transformations." Journal of the American Society for Mass Spectrometry, 2003.[2]

  • Reductive Activation: Anderson, R.F. et al. "Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species."[1][8] Journal of the American Chemical Society, 2003.

  • N-Oxide Identification: Zagulyaeva, A.A. et al. "Characterization of a new metabolite arising from bioreductive processing of... tirapazamine."[4] Journal of Organic Chemistry, 2001.[4]

  • General Heterocycle Fragmentation: "Ion fragmentation of small molecules in mass spectrometry." UAB Mass Spectrometry Guide.

Sources

A Comparative Guide to the Crystal Structure of 3-Substituted 1,2,4-Benzotriazines for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth analysis of the single-crystal X-ray diffraction (XRD) data for 3-substituted 1,2,4-benzotriazines. The 1,2,4-benzotriazine scaffold is a cornerstone in medicinal chemistry, forming the basis for compounds with a wide range of pharmacological activities, including antitumor agents like Tirapazamine.[1][2] Understanding the three-dimensional structure and intermolecular interactions of these molecules in the solid state is paramount for rational drug design, as these features govern critical physicochemical properties such as solubility, stability, and bioavailability.[3]

This guide moves beyond a simple catalog of structures to offer a comparative analysis, elucidating how the nature of the substituent at the 3-position dictates molecular conformation and crystal packing. This insight is crucial for predicting and engineering the solid-state properties of next-generation 1,2,4-benzotriazine-based therapeutics.

Experimental Framework: From Synthesis to Structure

The journey from a conceptual molecule to its fully characterized crystal structure is a multi-step process that demands precision. The validity of the final crystallographic data is intrinsically linked to the quality of the preceding synthetic and crystallization steps.

Synthesis and Crystallization: The Causality of Choice

The synthesis of 3-substituted 1,2,4-benzotriazines often begins with precursors like 2-nitroaniline, which can be converted to key intermediates such as 3-chloro- or 3-iodobenzo[e][4][5][6]triazine.[5] These halogenated intermediates are versatile handles for introducing a diverse array of substituents at the C3 position via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.[5]

The final, and often most challenging, step is the growth of single crystals suitable for XRD analysis. The choice of solvent and crystallization technique is not trivial; it is a carefully optimized process to encourage slow, ordered molecular assembly. A common and effective method is the slow cooling or slow evaporation of a concentrated solution, for instance, from ethanol or an ethyl acetate-hexane mixture.[4][7][8] This deliberate, slow process minimizes the kinetic trapping of disordered states, allowing the molecules to achieve a thermodynamically stable, well-ordered crystal lattice, which is essential for obtaining high-resolution diffraction data.

The workflow below illustrates the self-validating pathway from synthesis to final structural analysis. Each step builds upon the integrity of the last, ensuring the final data is both accurate and reliable.

G cluster_synthesis Synthesis & Purification cluster_crystal Single Crystal Growth cluster_xrd X-Ray Diffraction Analysis start Precursor (e.g., 2-Nitroaniline) intermediate Halogenated Intermediate (e.g., 3-Iodobenzotriazine) start->intermediate coupling Coupling Reaction (Pd, Cu-catalyzed) intermediate->coupling product Purified 3-Substituted 1,2,4-Benzotriazine coupling->product dissolve Dissolution in Suitable Solvent product->dissolve evaporation Slow Evaporation or Slow Cooling dissolve->evaporation crystal High-Quality Single Crystal evaporation->crystal mount Crystal Mounting crystal->mount diffraction Data Collection (Diffractometer) mount->diffraction solve Structure Solution (e.g., SHELXS) diffraction->solve refine Structure Refinement (e.g., SHELXL) solve->refine final Final Crystal Structure (CIF) refine->final G cluster_pi π-π Stacking cluster_hbond Hydrogen Bonding cluster_packing Resulting Supramolecular Assembly mol1 Benzotriazine Ring mol2 Aromatic Substituent mol1->mol2 Interplanar distance ~3.3-3.4 Å assembly 1D Chains, 2D Sheets, or Herringbone Patterns mol2->assembly Governs mol3 C-H on Phenyl Ring mol4 N on Triazine Ring mol3->mol4 C-H···N interaction ~2.5-2.8 Å mol4->assembly Directs

Sources

Validation of Purity Using HPLC Methods for Benzotriazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzotriazine compounds, particularly 1,2,4-benzotriazine 1,4-dioxides (e.g., Tirapazamine derivatives), represent a unique challenge in pharmaceutical analysis. Their bioreductive nature—the very property that makes them effective hypoxia-selective cytotoxins—renders them chemically fragile during analysis.

Standard Reversed-Phase HPLC (RP-HPLC) often fails not due to lack of retention, but due to on-column degradation and peak tailing caused by the basic nitrogen moiety. This guide objectively compares the industry-standard C18 RP-HPLC against Phenyl-Hexyl RP-HPLC and HILIC (Hydrophilic Interaction Liquid Chromatography), establishing a validated protocol that ensures the "purity" measured is intrinsic to the sample, not an artifact of the method.

Part 1: The Challenge of Benzotriazine Analysis

To validate purity, one must first understand the impurities. Benzotriazines degrade via two primary pathways that mimic their metabolic activation:

  • N-Oxide Reduction: Loss of oxygen from the N1 or N4 positions (forming mono-N-oxides and the des-oxy parent).

  • Ring Contraction/Opening: Often driven by photolysis.

Why Standard Methods Fail
  • The Silanol Effect: The basic nitrogen in the triazine ring interacts with free silanols on standard C18 silica supports, leading to severe peak tailing (Asymmetry > 1.5).

  • Thermal Instability: High column temperatures (>40°C) used to lower backpressure can artificially generate des-oxy impurities during the run.

  • Dewetting: Highly polar di-N-oxides require high aqueous content in RP-HPLC, risking phase collapse (dewetting) in standard C18 columns.

Part 2: Method Comparison Guide

The following table contrasts the three primary approaches for benzotriazine purity analysis.

FeatureStandard C18 (RP-HPLC) Phenyl-Hexyl (RP-HPLC) HILIC (Amide/Silica)
Separation Mechanism Hydrophobic interaction

interaction + Hydrophobic
Partitioning into water layer
Selectivity for N-Oxides Moderate (often co-elutes with polar impurities)High (separates based on electron density)High (separates based on polarity)
Peak Shape (Tailing) Poor (requires amine modifiers)Excellent (steric protection of silanols)Good
Solubility Compatibility GoodGoodExcellent for polar N-oxides
MS Compatibility HighHighHigh (high organic content)
Primary Risk Phase dewetting at <5% organicColumn bleed at high pHLong equilibration times
Verdict Legacy Method (Not Recommended)Recommended for QC/Routine Recommended for Impurity ID
Senior Scientist Insight

"While HILIC offers superior resolution for the most polar N-oxide metabolites, it is often less robust for routine QC due to sensitivity to water content in the mobile phase. Phenyl-Hexyl chemistries are the pragmatic 'Gold Standard' for benzotriazines. The


 interactions provide unique selectivity for the aromatic triazine ring that C18 cannot match, separating the di-N-oxide from the mono-N-oxide efficiently."

Part 3: The "Gold Standard" Experimental Protocol

This protocol utilizes a Phenyl-Hexyl stationary phase to maximize selectivity between the parent oxide and its reduced impurities.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (adjusted with Acetic Acid). Note: Acetate buffer is preferred over Phosphate for LC-MS compatibility and suppression of silanol activity.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C (Strictly controlled to prevent thermal degradation).

  • Detection: UV-DAD at 260 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5-10 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate
2.0955Isocratic Hold (Polar impurities)
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibrate
25.0955End
Sample Preparation (Critical Step)
  • Solvent: Dissolve standard in 90:10 Water:Acetonitrile.

  • Precaution: Benzotriazine N-oxides are photosensitive. All glassware must be amber-colored or foil-wrapped. Prepare samples immediately prior to injection.

Part 4: Validation Framework (ICH Q2(R1))

To prove this method works, you must validate it according to ICH guidelines. Below is the workflow specifically tailored for labile benzotriazines.

A. Specificity (Forced Degradation)

You must demonstrate the method can separate the API from its own degradation products.

  • Photolytic Stress: Expose sample to 1.2 million lux hours (cool white fluorescent). Expectation: Formation of des-oxy benzotriazine.

  • Oxidative Stress: 3% H₂O₂ for 2 hours. Expectation: Ring opening.

  • Thermal Stress: 60°C for 24 hours.

B. Linearity & Range
  • Range: 0.1% (impurity level) to 120% (assay level) of target concentration.

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Robustness (The "Self-Validating" Check)

Intentionally vary the pH of Mobile Phase A by ±0.2 units.

  • Why? Benzotriazines have pKa values near 3-4. If a small pH change causes a massive retention shift, your method is operating on a "cliff" and is not robust.

Part 5: Visualization of Workflows

Diagram 1: Method Development Decision Tree

This logic flow guides the researcher in selecting the correct column chemistry based on the specific benzotriazine derivative properties.

MethodSelection Start Start: Benzotriazine Sample CheckPolarity Check LogP / Polarity Start->CheckPolarity IsPolar Highly Polar (LogP < 0) (e.g., Di-N-oxides) CheckPolarity->IsPolar High Polarity IsNonPolar Moderately Polar (LogP > 1) (e.g., Parent Benzotriazine) CheckPolarity->IsNonPolar Moderate Polarity HILIC_Decision Select HILIC Mode (Amide Column) IsPolar->HILIC_Decision RP_Decision Select RP-HPLC Mode IsNonPolar->RP_Decision HILIC_Mobile MP: 90% ACN / 10% Buffer (Ammonium Formate) HILIC_Decision->HILIC_Mobile AromaticCheck Are Positional Isomers Present? RP_Decision->AromaticCheck UseC18 Use C18 Column (End-capped) AromaticCheck->UseC18 No UsePhenyl Use Phenyl-Hexyl Column (Pi-Pi Selectivity) AromaticCheck->UsePhenyl Yes (Recommended)

Caption: Decision matrix for selecting the optimal stationary phase based on benzotriazine polarity and structural isomerism.

Diagram 2: Validation Workflow for Labile Compounds

A specific workflow ensuring that the degradation observed is real and not method-induced.

ValidationFlow Step1 1. System Suitability (Tailing Factor < 1.5) Step2 2. Solution Stability Check (Inject at T=0 and T=4h) Step1->Step2 Decision Is Degradation > 2% in Solution Stability? Step2->Decision Step3 3. Specificity (Forced Degradation) Step4 4. Accuracy/Recovery (Spike Impurities) Step3->Step4 Action_Pass PASS: Proceed to Linearity & Range Step4->Action_Pass Decision->Step3 No Action_Fail FAIL: Protect from Light/ Cool Autosampler Decision->Action_Fail Yes

Caption: Step-by-step validation logic emphasizing the critical "Solution Stability" check required for photosensitive benzotriazines.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3][4][5] Available at: [Link]

  • Walton, M. I., & Workman, P. (1988).[6] High-performance liquid chromatographic assay for the benzotriazine di-N-oxide (SR 4233) and its reduced metabolites in biological materials.[6] Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • McHale, C., & Harmon, T. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HALO Columns Application Note. Available at: [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Overview. Available at: [Link]

  • Wang, J., et al. (2014).[7] Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution. Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.